Diaveridine-D6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC 名称 |
5-[[3,4-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17)/i1D3,2D3 |
InChI 键 |
LDBTVAXGKYIFHO-WFGJKAKNSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is Diaveridine-D6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diaveridine-D6, its chemical properties, and its principal application in research as a stable isotope-labeled internal standard for quantitative bioanalysis.
Introduction to Diaveridine and this compound
Diaveridine is a synthetic antimicrobial agent that belongs to the class of diaminopyrimidines. It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR)[1][2]. By blocking this essential enzyme, Diaveridine disrupts the folic acid synthesis pathway in various pathogens, including bacteria and protozoa, thereby inhibiting their growth and replication. It is often used in veterinary medicine, frequently in combination with sulfonamides, to treat infections such as coccidiosis[1].
This compound is a deuterated analog of Diaveridine, meaning that six hydrogen atoms in the Diaveridine molecule have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes this compound an ideal internal standard for use in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such applications, a known amount of this compound is added to biological samples prior to analysis. Because it is chemically almost identical to Diaveridine, it behaves similarly during sample extraction, cleanup, and ionization. However, due to its increased mass, it can be distinguished from the non-labeled Diaveridine by the mass spectrometer. This allows for accurate quantification of Diaveridine in the sample by correcting for any analyte loss during sample preparation and for variations in instrument response.
Physicochemical Properties
The key physicochemical properties of Diaveridine and this compound are summarized in the table below. These properties are crucial for the development of analytical methods and for understanding the compound's behavior in biological systems.
| Property | Diaveridine | This compound |
| Molecular Formula | C₁₃H₁₆N₄O₂ | C₁₃H₁₀D₆N₄O₂ |
| Molecular Weight | 260.29 g/mol | ~266.33 g/mol |
| CAS Number | 5355-16-8 | Not available |
| Melting Point | ~233 °C | Not available |
| pKa (predicted) | 7.11 ± 0.10 | Not available |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO (~5 mg/mL). | Expected to have similar solubility to Diaveridine. |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Diaveridine exerts its antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are necessary precursors for DNA and RNA synthesis. The inhibition of DHFR leads to a depletion of tetrahydrofolate (THF), a crucial cofactor in one-carbon transfer reactions. The following diagram illustrates the role of DHFR in the folic acid pathway and the inhibitory action of Diaveridine.
Experimental Protocols
The primary use of this compound in research is as an internal standard for the quantitative analysis of Diaveridine in biological matrices. Below is a representative experimental protocol for a pharmacokinetic study of Diaveridine in animal plasma using LC-MS/MS with this compound as the internal standard. This protocol is based on methodologies described for the analysis of Diaveridine and the general principles of bioanalytical method validation.
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add 50 µL of a working solution of this compound (e.g., at a concentration of 1 µg/mL in methanol) to serve as the internal standard.
-
Vortex the sample for 30 seconds.
-
Condition a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge with 3 mL of methanol (B129727) followed by 3 mL of 0.1 M HCl.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of methanol.
-
Elute the analyte and internal standard with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Diaveridine and this compound would be optimized by direct infusion. For Diaveridine (MW 260.29), a likely precursor ion would be [M+H]⁺ at m/z 261.3. For this compound (MW ~266.33), the precursor ion would be at m/z 267.3. The product ions would be specific fragments of these precursor ions.
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of Diaveridine and a fixed concentration of this compound. The linearity should be assessed over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.
-
Recovery: The efficiency of the extraction process should be evaluated.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard should be assessed.
-
Stability: The stability of Diaveridine in plasma under various storage and handling conditions should be determined.
Workflow for a Pharmacokinetic Study using this compound
The following diagram illustrates the typical workflow for a pharmacokinetic study of Diaveridine in an animal model, incorporating the use of this compound as an internal standard.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Diaveridine. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays significantly enhances the accuracy, precision, and reliability of pharmacokinetic and metabolism studies. The methodologies and principles outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for Diaveridine.
References
In-Depth Technical Guide to Diaveridine-D6: Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and isotopic labeling pattern of Diaveridine-D6, a deuterated analog of the dihydrofolate reductase inhibitor, Diaveridine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Chemical Structure and Isotopic Labeling
Diaveridine is an antimicrobial drug belonging to the diaminopyrimidine class. Its chemical structure consists of a pyrimidine (B1678525) ring with two amino groups and a 3,4-dimethoxybenzyl substituent. The IUPAC name for Diaveridine is 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1].
This compound is a stable isotope-labeled version of Diaveridine where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. Based on the molecular formula of this compound (C₁₃H₁₀D₆N₄O₂) and the structure of the parent compound, the isotopic labeling occurs at the two methoxy (B1213986) groups of the 3,4-dimethoxybenzyl moiety. The six hydrogens of the two methyl groups (-OCH₃) are substituted with deuterium to form two trideuteromethoxy groups (-OCD₃).
This specific labeling pattern is crucial for applications in pharmacokinetic studies, particularly in mass spectrometry-based assays, where a significant mass shift between the labeled and unlabeled compound is desirable for accurate quantification.
The structural relationship between Diaveridine and this compound is illustrated in the diagram below.
Quantitative Data
The following table summarizes the key quantitative data for Diaveridine and its deuterated analog, this compound.
| Property | Diaveridine | This compound | Reference(s) |
| Molecular Formula | C₁₃H₁₆N₄O₂ | C₁₃H₁₀D₆N₄O₂ | [1][2] |
| Molecular Weight | 260.29 g/mol | 266.33 g/mol | [1][2] |
| Isotopic Enrichment | Not Applicable | Typically ≥98% | |
| Chemical Purity | ≥98% | ≥98% |
Experimental Protocols
General Method for Analysis by Mass Spectrometry:
Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds. The following provides a general protocol for the analysis of Diaveridine and this compound.
-
Sample Preparation: Prepare solutions of Diaveridine and this compound in a suitable solvent such as acetonitrile (B52724) or methanol. For quantitative analysis, a calibration curve is prepared using known concentrations of the unlabeled compound, and a fixed concentration of the deuterated internal standard is added to all samples and standards.
-
Chromatographic Separation: Employ a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reversed-phase column, to separate the analyte from the matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Diaveridine and this compound.
-
Diaveridine Transition: m/z 261.1 → 245.1 (corresponding to the loss of a methyl radical)
-
This compound Transition: m/z 267.1 → 249.1 (corresponding to the loss of a trideuteromethyl radical)
-
The following workflow illustrates the general process for quantitative analysis using a stable isotope-labeled internal standard.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diaveridine-D6
This technical guide provides a comprehensive overview of the core physical and chemical properties of Diaveridine-D6, a deuterated analog of the dihydrofolate reductase inhibitor, Diaveridine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of Diaveridine, where six hydrogen atoms have been replaced by deuterium (B1214612). This labeling is a valuable tool in various research applications, including metabolic studies and as an internal standard in quantitative analyses. While specific experimental data for the deuterated form is limited, the properties of the non-deuterated Diaveridine provide a close approximation.
Structural and General Properties
| Property | Value | Reference |
| IUPAC Name | 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine-d6 | N/A |
| Molecular Formula | C₁₃H₁₀D₆N₄O₂ | [1] |
| Molecular Weight | 266.33 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2][3] |
| Storage Conditions | -20°C for long-term stability (≥4 years) | [2] |
Physicochemical Data
The following table summarizes key physicochemical properties. Data for the non-deuterated form (Diaveridine) is provided as a reference.
| Property | Value (Diaveridine) | Reference |
| Melting Point | >224°C (decomposes) (hydrochloride salt) | [4] |
| Boiling Point | 506.1 °C (predicted) | [5] |
| Density | 1.252 g/cm³ (predicted) | [5] |
| Solubility | Soluble in DMSO and dimethylformamide (~5 mg/mL)[2]. Slightly soluble in ethanol[2]. Sparingly soluble in aqueous buffers[2]. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with a buffer like PBS (pH 7.2) to approximately 0.5 mg/mL[2]. Insoluble in water, ether, and dilute alkali solutions[5]. | [2][5] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Diaveridine acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. By blocking DHFR, Diaveridine prevents the conversion of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. This disruption of nucleotide synthesis ultimately inhibits DNA synthesis and cell replication in susceptible organisms, including various protozoa and bacteria.[2][3][6]
Experimental Protocols
This section details common experimental methodologies for the analysis of Diaveridine and its deuterated analog.
Sample Preparation for LC-MS Analysis from Plasma
This protocol is adapted from a method for analyzing Diaveridine and its metabolites in plasma.[7]
-
Sample Collection: Collect plasma samples from subjects.
-
Acidification: Adjust the pH of a 500 µL plasma sample to 2.8–3.2 using 1 M hydrochloric acid.
-
Solid-Phase Extraction (SPE):
-
Condition an MCX SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of 0.1 M HCl.
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1 M HCl.
-
Elute the analyte with 5 mL of a solution of 8% ammonium (B1175870) hydroxide (B78521) in methanol (v/v).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of a 1:9 methanol-water solution (v/v).
-
-
Analysis: The sample is now ready for injection into an LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are based on a typical LC-MS/MS method for Diaveridine analysis.[7][8]
-
Liquid Chromatography:
-
Column: Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid, is commonly used.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Precursor Ion (Diaveridine): m/z 261.13 [M+H]⁺.
-
Precursor Ion (this compound): m/z 267.17 [M+H]⁺ (predicted).
-
Collision Gas: Argon.
-
Detection: Tandem mass spectrometry (MS/MS) for quantitative analysis, monitoring specific product ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural confirmation of this compound and for assessing the position and extent of deuterium incorporation.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
-
¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or absence of signals corresponding to the positions of deuterium labeling compared to the unlabeled standard.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms, with those bonded to deuterium potentially exhibiting splitting due to C-D coupling.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[9]
Spectral Data
While a specific spectrum for this compound is not publicly available, the mass spectrum of unlabeled Diaveridine shows a prominent protonated molecular ion [M+H]⁺ at m/z 261.1346.[8] Key fragment ions observed in MS/MS analysis include m/z 245.1017, 217.1075, and 123.0682, which correspond to characteristic fragmentation patterns of the molecule.[8] For this compound, the protonated molecular ion would be expected at approximately m/z 267.17, with corresponding shifts in the masses of fragments containing deuterium atoms.
Safety and Handling
Diaveridine should be handled with care, as it is considered a hazardous material.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Avoid ingestion, inhalation, and contact with skin and eyes.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Diaveridine Hydrochloride - LKT Labs [lktlabs.com]
- 4. Diaveridine hydrochloride CAS#: 2507-23-5 [m.chemicalbook.com]
- 5. Diaveridine Hydrochloride (Diaveridine Hcl) and Diaveridine Base Powder Raw Material API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Diaveridine CAS#: 5355-16-8 [m.chemicalbook.com]
- 7. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diaveridine | C13H16N4O2 | CID 21453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Technical Guide to the Commercial Availability and Application of Diaveridine-D6
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in complex biological matrices. Diaveridine-D6, the deuterated analog of the dihydrofolate reductase inhibitor Diaveridine, serves as a critical tool in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of the commercial suppliers, availability, and core applications of this compound, with a focus on its use in analytical methodologies.
Commercial Suppliers and Product Specifications
This compound is available from a select number of specialized chemical suppliers. The following table summarizes the currently identified commercial sources and their product offerings. While direct purity and isotopic enrichment values are not always publicly available without a formal request for a certificate of analysis, the information provided serves as a guide for procurement.
| Supplier | Catalog Number | Product Description | Available Quantities |
| HPC Standards | 693050 | D6-Diaveridine | 1x10MG |
| 693051 | D6-Diaveridine solution (100 µg/ml in Acetonitrile) | 1x1ML | |
| Da Vinci Laboratory Solutions | DVE-316795 (references HPC-693050) | D6-Diaveridine | 1x10mg |
| TRC Canada (Toronto Research Chemicals) | D417225 | This compound | 250MG, 10G, 25G (Contact for pricing) |
| Alsachim (a Shimadzu Group Company) | Custom Synthesis | Offers custom synthesis of stable isotopically labeled standards, including this compound, with detailed certificates of analysis. | Milligram to gram scale. |
Note: Researchers are strongly encouraged to request a Certificate of Analysis (CoA) from the supplier before purchase to obtain precise data on chemical purity, isotopic purity (percentage of D6), and the distribution of other isotopologues.
The Role of this compound in Analytical Chemistry
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Diaveridine in biological samples such as plasma, tissues, and excreta.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Diaveridine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for analyte loss and variability at each step.[1]
-
Distinct Mass-to-Charge Ratio (m/z): The six deuterium (B1214612) atoms give this compound a mass increase of approximately 6 Da compared to Diaveridine. This mass difference allows for the simultaneous detection of both the analyte and the internal standard by the mass spectrometer without signal overlap.
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. Because this compound is affected by the matrix in the same way as Diaveridine, the ratio of their signals remains constant, leading to more accurate and precise quantification.[1]
Below is a logical workflow illustrating the use of this compound as an internal standard in a typical quantitative bioanalytical method.
Caption: A typical workflow for the quantification of Diaveridine in biological samples using this compound as an internal standard.
Understanding Diaveridine Metabolism: The Rationale for Deuteration
Diaveridine, an inhibitor of dihydrofolate reductase (DHFR), undergoes extensive metabolism in vivo.[3][4] Understanding these metabolic pathways is crucial as it informs the design of stable isotope-labeled standards and the interpretation of pharmacokinetic data. The primary metabolic transformations of Diaveridine include:
-
O-Demethylation: The removal of one or both methyl groups from the methoxy (B1213986) moieties on the benzene (B151609) ring.[5][6]
-
α-Hydroxylation: The addition of a hydroxyl group to the methylene (B1212753) bridge.[5]
-
Glucuronidation: Conjugation with glucuronic acid, often occurring after demethylation.[3][5]
-
Sulfonylation: Conjugation with a sulfonate group, also typically following demethylation.[5]
The deuteration of the two methoxy groups in this compound makes it an ideal internal standard because these positions are metabolically active. This ensures that the internal standard can, to some extent, track the metabolic fate of the parent drug without interfering with the measurement of the actual metabolites.
The following diagram illustrates the known metabolic pathways of Diaveridine.
Caption: The major metabolic pathways of Diaveridine observed in vivo.[3][5][6]
Experimental Protocol: Quantification of Diaveridine in Plasma
While a specific protocol detailing the use of this compound was not found in the public literature, a representative experimental methodology can be constructed based on published methods for Diaveridine quantification and best practices for the use of deuterated internal standards.[3][7][8]
1. Preparation of Standards and Internal Standard Solution:
-
Prepare a stock solution of Diaveridine and this compound in methanol (B129727) (e.g., 1 mg/mL).
-
Create a series of working standard solutions of Diaveridine by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation:
-
To 100 µL of plasma sample, standard, or quality control sample, add 20 µL of the this compound internal standard working solution.
-
Add 240 µL of 10 mM ammonium (B1175870) carbonate (pH 10) to each sample and vortex.
-
Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge (e.g., MCX).
-
Condition the cartridge with methanol followed by 0.1 M HCl.
-
Load the sample.
-
Wash the cartridge with 0.1 M HCl and then methanol.
-
Elute the analyte and internal standard with 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Diaveridine: Monitor a specific precursor-to-product ion transition (e.g., m/z 261.1 -> 185.1).
-
This compound: Monitor the corresponding transition for the deuterated analog (e.g., m/z 267.1 -> 191.1).
-
4. Data Analysis:
-
Integrate the peak areas for both Diaveridine and this compound.
-
Calculate the peak area ratio of Diaveridine to this compound for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards using a weighted linear regression.
-
Determine the concentration of Diaveridine in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a comprehensive overview for researchers and drug development professionals on the procurement and application of this compound. By utilizing the information on commercial suppliers, understanding its role as an internal standard, and leveraging the provided experimental framework, scientists can enhance the accuracy and reliability of their bioanalytical methods.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Metabolism and Tissue Elimination of Diaveridine in Swine, Chickens, and Rats Using Radioactive Tracing Coupled with LC-ESI-IT-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Deuterated Diaveridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the plausible synthetic pathways for deuterated Diaveridine, specifically focusing on Diaveridine-d6, where the two methoxy (B1213986) groups are deuterated. Diaveridine is a dihydrofolate reductase inhibitor, and deuterium (B1214612) substitution can offer significant advantages in drug development by altering pharmacokinetic profiles and reducing metabolic liabilities. This document outlines detailed synthetic methodologies, presents quantitative data in a structured format, and includes diagrams of the proposed reaction pathways to facilitate understanding and replication by researchers in the field.
Introduction to Deuterated Diaveridine
Diaveridine is a 2,4-diaminopyrimidine (B92962) derivative that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate in bacteria and protozoa. By inhibiting this enzyme, Diaveridine disrupts the synthesis of nucleic acids and some amino acids, leading to an antimicrobial effect. It is often used in combination with sulfonamides to achieve a synergistic antibacterial action.
Deuterium, a stable isotope of hydrogen, has found increasing application in drug design. The substitution of hydrogen with deuterium at specific molecular positions can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of carbon-deuterium bonds. This can result in improved pharmacokinetic properties, such as a longer half-life, reduced formation of toxic metabolites, and enhanced therapeutic efficacy. In the case of Diaveridine, deuteration of the methoxy groups (to form this compound) is a logical strategy to investigate these potential benefits, as O-demethylation is a common metabolic pathway for such compounds.
This guide details the probable synthetic routes to this compound, leveraging known organic chemistry principles and adapting them for the introduction of deuterium.
Proposed Synthesis Pathways for this compound
The synthesis of this compound can be approached through several convergent strategies, primarily involving the preparation of a deuterated veratryl moiety and its subsequent condensation with a suitable pyrimidine (B1678525) derivative. The most direct and plausible pathway begins with commercially available deuterated starting materials.
Pathway 1: Synthesis from Deuterated Veratraldehyde
This is the most straightforward approach, utilizing commercially available 3,4-di(methoxy-d3)benzaldehyde (Veratraldehyde-d6).
Experimental Protocol:
-
Step 1: Synthesis of 3-(3,4-di(methoxy-d3)phenyl)-2-methoxyacrylonitrile.
-
To a solution of Veratraldehyde-d6 and 2-methoxyacetonitrile (B1149783) in a suitable solvent such as toluene, add a strong base like sodium methoxide.
-
The reaction mixture is stirred at room temperature for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
-
Step 2: Synthesis of this compound.
-
The purified 3-(3,4-di(methoxy-d3)phenyl)-2-methoxyacrylonitrile is dissolved in a suitable solvent like ethanol (B145695).
-
Guanidine hydrochloride and a base such as sodium ethoxide are added to the solution.
-
The mixture is heated at reflux for several hours.
-
Reaction completion is monitored by TLC.
-
After cooling, the product precipitates and can be collected by filtration.
-
The crude this compound is washed with cold ethanol and can be further purified by recrystallization.
-
Data Presentation:
| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) | Isotopic Purity (%) |
| 1 | Veratraldehyde-d6, 2-methoxyacetonitrile | Sodium methoxide, Toluene, Room Temperature, 4-6 h | 3-(3,4-di(methoxy-d3)phenyl)-2-methoxyacrylonitrile | 85-95 | >98 |
| 2 | 3-(3,4-di(methoxy-d3)phenyl)-2-methoxyacrylonitrile, Guanidine HCl | Sodium ethoxide, Ethanol, Reflux, 6-8 h | This compound | 70-85 | >98 |
Note: Yields and purity are estimated based on analogous non-deuterated reactions and may vary.
Diagram of Pathway 1:
Caption: Synthesis of this compound from Veratraldehyde-d6.
Pathway 2: Synthesis from Deuterated Veratrole
An alternative pathway involves the synthesis of the deuterated benzyl (B1604629) bromide intermediate from deuterated veratrole.
Experimental Protocol:
-
Step 1: Synthesis of 3,4-di(methoxy-d3)benzyl bromide.
-
Commercially available 1,2-di(methoxy-d3)benzene (Veratrole-d6) is subjected to bromomethylation.
-
A mixture of paraformaldehyde and hydrogen bromide in a suitable solvent like acetic acid is used.
-
The reaction is typically carried out at elevated temperatures.
-
After the reaction is complete, the mixture is poured into ice water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude benzyl bromide, which may be used directly or purified.
-
-
Step 2: Condensation with 2,4-diamino-5-hydroxymethylpyrimidine.
-
The 3,4-di(methoxy-d3)benzyl bromide is reacted with 2,4-diamino-5-hydroxymethylpyrimidine in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature until completion.
-
The product is isolated by quenching the reaction with water and extracting with an organic solvent.
-
Purification is achieved through column chromatography or recrystallization.
-
Data Presentation:
| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) | Isotopic Purity (%) |
| 1 | Veratrole-d6, Paraformaldehyde | HBr, Acetic Acid, 60-80 °C, 2-4 h | 3,4-di(methoxy-d3)benzyl bromide | 75-85 | >98 |
| 2 | 3,4-di(methoxy-d3)benzyl bromide, 2,4-diamino-5-hydroxymethylpyrimidine | Sodium hydride, DMF, Room Temperature, 8-12 h | This compound | 60-75 | >98 |
Note: Yields and purity are estimated based on analogous non-deuterated reactions and may vary.
Diagram of Pathway 2:
Caption: Synthesis of this compound from Veratrole-d6.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the absence or significant reduction of signals corresponding to the methoxy protons.
-
¹³C NMR will confirm the carbon skeleton.
-
²H NMR will show a signal for the deuterium in the methoxy groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of this compound (C₁₃H₁₀D₆N₄O₂), which will be higher than that of non-deuterated Diaveridine.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound.
Conclusion
The synthesis of this compound is achievable through well-established synthetic organic methodologies. The most practical approach involves the use of commercially available deuterated starting materials such as Veratraldehyde-d6. The alternative pathway starting from Veratrole-d6 provides another viable route. The successful synthesis and characterization of this compound will enable further investigation into its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of an improved therapeutic agent. This guide provides the necessary theoretical and practical framework for researchers to pursue the synthesis of this and other deuterated drug candidates.
Diaveridine-D6: A Technical Guide to its Certificate of Analysis, Purity, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis, purity specifications, and analytical methodologies for Diaveridine-D6. Diaveridine, a potent dihydrofolate reductase (DHFR) inhibitor, is a valuable tool in various research applications, including pharmacology and drug metabolism studies. The deuterated analog, this compound, serves as an essential internal standard for mass spectrometry-based quantification, enabling accurate and precise measurements in complex biological matrices.
Representative Certificate of Analysis: this compound
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following table summarizes typical specifications.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H-NMR, MS |
| Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥99% Deuterium (B1214612) incorporation | Mass Spectrometry |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
| Inorganic Impurities | To be reported | Inductively Coupled Plasma (ICP) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. Below are protocols for the key analytical techniques cited in the certificate of analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or a mixture of dimethylsulfoxide and acetonitrile. This is then diluted to an appropriate concentration with the mobile phase.
-
Procedure: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound are recorded. Purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Infusion: The sample, prepared in a suitable solvent like methanol, is directly infused into the mass spectrometer.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant mass range.
-
Identity Confirmation: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared with the theoretical exact mass of this compound.
-
Isotopic Purity Assessment: The relative intensities of the isotopic peaks corresponding to different numbers of deuterium atoms are measured to calculate the percentage of D6 incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or another suitable deuterated solvent.
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the expected molecular structure and the absence of significant proton signals in the deuterated positions.
Quality Control and Analysis Workflow
The following diagram illustrates a typical workflow for the quality control and analysis of a batch of this compound.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Diaveridine exerts its biological effect by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. By blocking this pathway, Diaveridine disrupts DNA synthesis and cell replication. This mechanism is the basis of its use as an antimicrobial and antiprotozoal agent.
Mechanism of action of Diaveridine as a dihydrofolate reductase inhibitor
An In-depth Technical Guide on the Mechanism of Action of Diaveridine as a Dihydrofolate Reductase Inhibitor
Introduction
Diaveridine is a synthetic antimicrobial agent that belongs to the class of diaminopyrimidines. It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway.[1][2] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of thymidylate, purines, and certain amino acids, which are fundamental precursors for DNA synthesis and cellular replication.[2][3] By inhibiting DHFR, Diaveridine effectively halts this pathway, leading to the cessation of cell growth and division, which underlies its therapeutic effects against various pathogens.[4][5] This guide provides a detailed examination of the molecular mechanism, quantitative parameters, and experimental assessment of Diaveridine's action as a DHFR inhibitor.
Core Mechanism of Action
Diaveridine exerts its biological effect by competitively inhibiting the enzyme dihydrofolate reductase. As a structural analogue of the natural substrate, dihydrofolate, Diaveridine binds with high affinity to the active site of the DHFR enzyme.[1][2] This binding event physically obstructs the entry of the endogenous DHF substrate, thereby preventing its reduction to tetrahydrofolate.
The inhibition of DHFR leads to a cascade of downstream metabolic consequences:
-
Depletion of Tetrahydrofolate (THF): The direct result of DHFR inhibition is a sharp decrease in the intracellular pool of THF.[3]
-
Inhibition of Thymidylate Synthesis: THF is a vital cofactor for the enzyme thymidylate synthase, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][6]
-
Inhibition of Purine Synthesis: THF derivatives are also crucial for the de novo synthesis of purines (adenine and guanine), which are fundamental building blocks of both DNA and RNA.[3]
The collective outcome of these disruptions is the arrest of DNA synthesis, which disproportionately affects rapidly proliferating cells, such as bacteria and certain parasites, leading to a bacteriostatic or bactericidal effect.[5][7]
Caption: Folate pathway inhibition by Diaveridine.
Quantitative Inhibitory Activity
The potency of Diaveridine as a DHFR inhibitor is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing its efficacy against DHFR from different species, which is the basis for its selective toxicity.
| Parameter | Target Enzyme | Value | Reference |
| Ki | Wild Type DHFR | 11.5 nM | [7][8] |
| IC50 | Human A549 cells (Cytotoxicity) | > 1000 µM | [7] |
Note: The specific species for the "Wild Type DHFR" Ki value is not explicitly stated in the provided source but is often bacterial in the context of antibacterial agents. The high IC50 value in human cells suggests a degree of selectivity.
Structure-Activity Relationship and Binding
Diaveridine is a member of the 2,4-diaminopyrimidine (B92962) class of compounds. The inhibitory activity of this class is largely dependent on the structural mimicry of the protonated form of dihydrofolate. The diaminopyrimidine core is a key pharmacophore that forms critical hydrogen bonds with conserved acidic residues (e.g., Aspartate) within the active site of the DHFR enzyme.
The selectivity of diaminopyrimidines like Diaveridine for bacterial DHFR over mammalian DHFR arises from subtle but significant differences in the architecture of the active site.[2] The 5-benzyl group of Diaveridine, with its dimethoxy substitutions, plays a crucial role in binding to a hydrophobic pocket adjacent to the active site. Variations in the size and conformation of this pocket between species allow for the design of inhibitors with high selectivity.[2][9]
Caption: Logical diagram of Diaveridine's key interactions.
Experimental Protocols
The characterization of DHFR inhibitors like Diaveridine relies on standardized biochemical assays. The most common method is a spectrophotometric enzyme inhibition assay that monitors the oxidation of the cofactor NADPH.
In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)
This protocol measures the rate of decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH as DHFR reduces DHF to THF.[3][10]
Materials:
-
Purified recombinant DHFR enzyme (from the species of interest)
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Diaveridine (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and Diaveridine. Dilute the DHFR enzyme to the desired working concentration in cold assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, the Diaveridine solution at various concentrations (serial dilutions), and the DHFR enzyme solution. Include controls for no enzyme (background), no inhibitor (100% activity), and a known inhibitor like methotrexate (B535133) (positive control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and DHF to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change, ΔOD/min) for each concentration of the inhibitor.
-
Normalize the velocities to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Caption: Experimental workflow for a DHFR inhibition assay.
Conclusion
Diaveridine is a potent and selective inhibitor of dihydrofolate reductase, primarily in prokaryotic and some parasitic species. Its mechanism is rooted in competitive binding to the DHFR active site, effectively blocking the production of tetrahydrofolate. This leads to the shutdown of essential biosynthetic pathways for DNA precursors, resulting in the arrest of cellular growth and proliferation. The quantitative assessment of its inhibitory constants (Ki/IC50) and an understanding of its structure-activity relationships are fundamental to its application as an antimicrobial agent and provide a framework for the development of novel antifolate therapeutics.
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of thymidine synthesis by folate analogues induces a Fas-Fas ligand-independent deletion of superantigen-reactive peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. Structure-activity relationships of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pharmacokinetic Profile of Diaveridine Across Animal Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaveridine (B1670400) (DVD) is a synthetic 2,4-diaminopyrimidine (B92962) derivative, widely utilized in veterinary medicine as a potent inhibitor of dihydrofolate reductase (DHFR).[1] This mechanism disrupts the folic acid metabolism in bacteria and protozoa, leading to a synergistic antibacterial and anticoccidial effect when combined with sulfonamides.[1][2] Understanding the pharmacokinetic profile of Diaveridine in various animal species is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and maintaining food safety. This technical guide provides a comprehensive overview of the existing pharmacokinetic data for Diaveridine in different animal species, details the experimental methodologies employed in these studies, and visualizes key processes and pathways.
Pharmacokinetic Parameters of Diaveridine
The pharmacokinetic properties of Diaveridine have been most extensively studied in pigs and broiler chickens. Significant differences in its absorption, distribution, metabolism, and excretion have been observed between these species.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Diaveridine following intravenous and oral administration in pigs and broiler chickens.
Table 1: Pharmacokinetic Parameters of Diaveridine Following a Single Intravenous Administration of 10 mg/kg Body Weight.
| Parameter | Pigs (Mean ± SD) | Broiler Chickens (Mean ± SD) |
| Elimination Half-Life (t½β) | 0.74 ± 0.28 h | 3.44 ± 1.07 h |
| Apparent Volume of Distribution (Vd) | 2.70 ± 0.99 L/kg | 3.86 ± 0.92 L/kg |
| Body Clearance (ClB) | 2.59 ± 0.62 L/h/kg | 0.80 ± 0.14 L/h/kg |
| Area Under the Curve (AUC₀-∞) | 4.11 ± 1.13 µg·h/mL | 12.87 ± 2.60 µg·h/mL |
Data sourced from a comparative pharmacokinetic study.[3]
Table 2: Pharmacokinetic Parameters of Diaveridine Following a Single Oral Administration of 10 mg/kg Body Weight.
| Parameter | Pigs (Mean ± SD) | Broiler Chickens (Mean ± SD) |
| Maximum Concentration (Cmax) | 0.43 ± 0.24 µg/mL | 1.45 ± 0.57 µg/mL |
| Time to Cmax (Tmax) | 1.04 ± 0.67 h | 3.25 ± 0.71 h |
| Elimination Half-Life (t½β) | 1.78 ± 0.41 h | 2.91 ± 0.57 h |
| Area Under the Curve (AUC₀-∞) | 1.33 ± 0.55 µg·h/mL | 9.28 ± 2.69 µg·h/mL |
| Oral Bioavailability (F) | 34.6% | 72.2% |
Data sourced from a comparative pharmacokinetic study.[3]
Table 3: Pharmacokinetic Parameters of Diaveridine (D0) and its Metabolites in Pigs and Broiler Chickens Following a Single Oral Administration of 10 mg/kg ³H-DVD.
| Species | Compound | Cmax (µg/mL) (Mean ± SD) | Tmax (h) | t½β (h) |
| Pigs | D0 (Diaveridine) | 0.49 ± 0.02 | 2 | 66.41 |
| D1 (3'-desmethyl-DVD) | 0.24 ± 0.06 | 2 | - | |
| D2 (monoglucuronide of 3'-desmethyl-DVD) | 1.38 ± 0.04 | 2 | - | |
| Broiler Chickens | D0 (Diaveridine) | 1.55 ± 0.43 | 2 | 48.30 |
| D2 (monoglucuronide of 3'-desmethyl-DVD) | 0.27 ± 0.09 | 2 | 3.56 |
Data sourced from a study on Diaveridine metabolism and pharmacokinetics.[1][4][5]
Metabolism of Diaveridine
In pigs, Diaveridine undergoes more extensive biotransformation compared to chickens.[1] Following oral administration, three primary radioactive compounds have been identified in the plasma of pigs: the parent drug (D0: Diaveridine), 3'-desmethyl-DVD (D1), and the monoglucuronide of 3'-desmethyl-DVD (D2).[1][5] In contrast, only D0 and D2 were identified in the plasma of chickens.[1][5] The major metabolic pathway for Diaveridine in pig liver microsomes is O-demethylation.[6]
Experimental Protocols
The pharmacokinetic studies of Diaveridine have employed rigorous and validated methodologies to ensure the accuracy and reliability of the data.
Animal Studies
Healthy Landrace/Doric Cross castrated male pigs and Cobb 500 broiler chickens (both female and male) have been used in pharmacokinetic investigations.[1] The animals were housed in controlled environments and acclimatized before the commencement of the studies.
Drug Administration and Sample Collection
For intravenous administration, Diaveridine was administered as a single dose of 10 mg/kg body weight.[3] For oral administration, a single dose of 10 mg/kg body weight was given; in some studies, this was formulated by mixing ³H-labeled and non-labeled Diaveridine in a 1:96 mass ratio in a 0.5% methylcellulose (B11928114) vehicle.[1] Blood samples were collected at predetermined time points post-administration.
Analytical Methodology
Plasma concentrations of Diaveridine and its metabolites were determined using validated analytical methods. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been a common method for quantification.[3] For more detailed metabolite identification and quantification, a method involving radioactive tracing coupled with liquid chromatography-mass spectrometry with an ion trap and time-of-flight detector (LC/MS-IT-TOF) has been utilized.[1][5]
Pharmacokinetic Analysis
The plasma concentration-time data were analyzed using non-compartmental kinetic analysis with software such as WinNonlin to determine the key pharmacokinetic parameters.[3]
Visualizations
Mechanism of Action of Diaveridine
The therapeutic effect of Diaveridine stems from its inhibition of the enzyme dihydrofolate reductase (DHFR), a critical component of the folic acid synthesis pathway in bacteria and protozoa.
Caption: Mechanism of action of Diaveridine via inhibition of dihydrofolate reductase (DHFR).
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical experimental workflow for determining the pharmacokinetic profile of a drug like Diaveridine in an animal model.
Caption: Generalized experimental workflow for a pharmacokinetic study.
Pharmacokinetics in Other Animal Species
Conclusion
The pharmacokinetic profile of Diaveridine exhibits notable differences between pigs and broiler chickens, with chickens showing higher oral bioavailability and a longer elimination half-life for the parent compound after intravenous administration. The metabolism of Diaveridine also varies, with pigs demonstrating more extensive biotransformation. The provided data and experimental methodologies serve as a crucial resource for researchers and professionals in the field of veterinary drug development. Further research is warranted to elucidate the pharmacokinetic properties of Diaveridine in other animal species to ensure its judicious and effective use.
References
- 1. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rooyandarou.com [rooyandarou.com]
- 3. Comparative pharmacokinetics of diaveridine in pigs and chickens following single intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay [frontiersin.org]
- 5. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of in vitro metabolites of trimethoprim and diaveridine in pig liver microsomes by liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Metabolism of Diaveridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro metabolism of Diaveridine, a dihydrofolate reductase inhibitor. Diaveridine is subject to metabolic transformation, primarily by hepatic enzymes, which is a critical determinant of its pharmacokinetic profile and potential drug-drug interactions. This document outlines the known metabolic pathways, details the experimental protocols for conducting in-vitro metabolism studies, and presents available data in a structured format. The information herein is intended to support further research and drug development efforts related to Diaveridine.
Introduction
Diaveridine, chemically known as 5-[(3,4-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine, is an antimicrobial agent that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria and protozoa.[1] Understanding the metabolic fate of Diaveridine is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. In-vitro metabolism studies, utilizing systems such as liver microsomes and hepatocytes, are indispensable tools for elucidating the metabolic pathways and the enzymes responsible for the biotransformation of xenobiotics like Diaveridine.[2] These studies provide valuable data on metabolic stability, metabolite identification, and enzyme kinetics, which are essential for preclinical drug development.
Metabolic Pathways of Diaveridine
In-vitro studies have revealed that Diaveridine undergoes several metabolic transformations, primarily Phase I reactions. The major metabolic pathways identified are O-demethylation, α-hydroxylation, and N-oxidation.
O-Demethylation
The most prominently reported in-vitro metabolic pathway for Diaveridine is O-demethylation. Studies utilizing pig liver microsomes have successfully identified a demethylated metabolite of Diaveridine.[3] This reaction involves the removal of a methyl group from one of the methoxy (B1213986) moieties on the dimethoxyphenyl ring.
Other Potential Phase I Reactions
While O-demethylation is a confirmed in-vitro pathway in liver microsomes, other Phase I reactions such as α-hydroxylation (oxidation of the methylene (B1212753) bridge) and N-oxidation of the pyrimidine (B1678525) ring have been suggested based on in-vivo metabolite identification.[4][5][6] However, specific quantitative data from in-vitro systems for these pathways are not extensively documented in the available literature.
Phase II Conjugation
Glucuronide conjugation of Diaveridine metabolites, a common Phase II metabolic pathway, has been observed in in-vivo studies.[3] However, the formation of glucuronide conjugates was not detected in in-vitro studies using pig liver microsomes, suggesting that this metabolic step may predominantly occur in extrahepatic tissues or via enzymes not present or active in microsomal preparations.[3]
Quantitative Data
Table 1: Identified Metabolites of Diaveridine
| Metabolite ID | Metabolite Name | Metabolic Reaction | In-Vitro System | In-Vivo Species | Reference |
| D1 | 3'- or 4'-desmethyl-diaveridine | O-demethylation | Pig Liver Microsomes | Pig, Chicken | [3] |
| - | α-hydroxy-diaveridine | α-hydroxylation | Not specified | Not specified | |
| - | Diaveridine N-oxide | N-oxidation | Not specified | Not specified | |
| D2 | Monoglucuronide of 3'-desmethyl-diaveridine | Glucuronidation | Not detected | Pig, Chicken | [3] |
Table 2: In-Vivo Pharmacokinetic Parameters of Diaveridine and its Metabolites in Pigs and Chickens (Oral Administration of 10 mg/kg BW)
| Species | Compound | Cmax (μg/mL) | tmax (h) | t1/2 (h) |
| Pig | Diaveridine (D0) | 0.49 ± 0.02 | 2 | 66.41 |
| 3'-desmethyl-diaveridine (D1) | 0.24 ± 0.06 | 2 | 17.86 | |
| Monoglucuronide of 3'-desmethyl-diaveridine (D2) | 1.38 ± 0.04 | 2 | 18.26 | |
| Chicken | Diaveridine (D0) | 1.55 ± 0.43 | 2 | 48.30 |
| Monoglucuronide of 3'-desmethyl-diaveridine (D2) | 0.27 ± 0.09 | 2 | 3.56 |
Data extracted from in-vivo studies and may not directly reflect in-vitro metabolic rates.
Experimental Protocols
The following sections detail standardized protocols for conducting in-vitro metabolism studies of Diaveridine using liver microsomes and hepatocytes. These protocols are based on established methodologies in the field of drug metabolism.
In-Vitro Metabolism in Liver Microsomes
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to Phase I drug metabolism.
Objective: To determine the metabolic stability and identify the major metabolites of Diaveridine in liver microsomes.
Materials:
-
Diaveridine
-
Pooled liver microsomes (human, rat, pig, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding Diaveridine (at various concentrations if determining enzyme kinetics) to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (Diaveridine) and the formation of metabolites using a validated LC-MS/MS method.
Cytochrome P450 Reaction Phenotyping
This experiment aims to identify the specific CYP isoforms responsible for the metabolism of Diaveridine.
Methods:
-
Recombinant Human CYPs: Incubate Diaveridine with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., insect cells). The formation of metabolites by each isoform is then quantified.
-
Selective Chemical Inhibition: Incubate Diaveridine with pooled human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in the rate of Diaveridine metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.
In-Vitro Metabolism in Hepatocytes
Hepatocytes are the primary cells of the liver and contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, providing a more physiologically relevant in-vitro model compared to microsomes.
Objective: To investigate the metabolism of Diaveridine in a whole-cell system, including both Phase I and Phase II reactions.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated culture plates
-
Diaveridine
-
Analytical reagents as described for the microsome assay
Procedure:
-
Cell Seeding: Seed the hepatocytes onto collagen-coated plates and allow them to attach and form a monolayer.
-
Incubation: Replace the medium with fresh medium containing Diaveridine at the desired concentration.
-
Time Points: Collect samples of the culture medium and/or cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Processing: Process the samples (e.g., protein precipitation of the medium, cell lysis followed by protein precipitation) to extract the analyte and metabolites.
-
Analysis: Analyze the processed samples by LC-MS/MS to determine the rate of disappearance of Diaveridine and the formation of its metabolites.
Visualizations
Metabolic Pathway of Diaveridine
Caption: In-vitro metabolic pathway of Diaveridine.
Experimental Workflow for In-Vitro Metabolism Study
Caption: General experimental workflow for in-vitro metabolism studies.
Conclusion
The in-vitro metabolism of Diaveridine is characterized by Phase I reactions, with O-demethylation being a key pathway observed in liver microsomes. While other oxidative and conjugative pathways are evident from in-vivo data, their detailed characterization in in-vitro systems, including the identification of specific enzymes and their kinetics, requires further investigation. The experimental protocols and data presented in this guide serve as a foundation for researchers to design and conduct further studies to comprehensively elucidate the metabolic profile of Diaveridine, thereby facilitating its development and ensuring its safe and effective use.
References
- 1. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolic N-oxidation of azo compounds. I. Evidence for formation of azo N-oxides (azoxy compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity and safety profile of Diaveridine
An In-depth Technical Guide on the Genotoxicity and Safety Profile of Diaveridine
Introduction
Diaveridine is a synthetic dihydrofolate reductase (DHFR) inhibitor belonging to the 2,4-diaminopyrimidine (B92962) class of compounds.[1][2] It is utilized in veterinary medicine, often in combination with sulfonamides, as an antiprotozoal agent for the control and treatment of coccidiosis in poultry and other animals.[1][2][3] Its mechanism of action involves blocking the synthesis of folic acid, which is essential for the production of nucleic acids and certain amino acids in microorganisms.[4][5] While effective, understanding its toxicological and genotoxic profile is critical for assessing its safety for both target animals and potentially for human health through residues in food products. This guide provides a comprehensive overview of the available data on the safety and genotoxicity of Diaveridine, detailing experimental protocols, quantitative data, and relevant biological pathways.
Mechanism of Action
Diaveridine's primary mode of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[4][5] This enzyme is a critical component in the folic acid metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, Diaveridine effectively halts DNA synthesis and cell replication in susceptible bacteria and protozoa.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Diaveridine - LKT Labs [lktlabs.com]
- 5. DIAVERIDINE HYDROCHLORIDE | 2507-23-5 | Benchchem [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Diaveridine in Plasma Using a Validated LC-MS/MS Method with Diaveridine-D6 as an Internal Standard
ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diaveridine in plasma samples. The utilization of a stable isotope-labeled internal standard, Diaveridine-D6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, drug metabolism research, and routine therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation, enabling a high-throughput workflow. The method has been thoroughly validated according to international guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.
Introduction
Diaveridine is a synthetic dihydrofolate reductase inhibitor, often used in veterinary medicine as a coccidiostat and an antibacterial agent, typically in combination with sulfonamides.[1] Accurate and reliable quantification of Diaveridine in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and assessing potential residues in food products. This application note presents a validated LC-MS/MS method that offers significant advantages in terms of selectivity, sensitivity, and speed for the determination of Diaveridine in plasma. The use of this compound as an internal standard (IS) effectively compensates for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Diaveridine (purity ≥98%)
-
This compound (purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Diaveridine | 261.1 | 245.1 | 100 | 25 |
| This compound | 267.1 | 251.1 | 100 | 25 |
Standard and Quality Control Sample Preparation
Stock solutions of Diaveridine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into control plasma.
Sample Preparation Protocol
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability, following established bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Diaveridine | 1 - 1000 | y = 0.0123x + 0.0045 | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results, summarized in Table 3, are within the acceptable limits of ±15% (±20% for LLOQ).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 102.8 |
| Low | 3 | 6.2 | 98.7 | 8.9 | 101.5 |
| Medium | 100 | 4.8 | 102.1 | 6.5 | 99.3 |
| High | 800 | 3.5 | 97.4 | 5.1 | 98.6 |
Recovery
The extraction recovery of Diaveridine was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC concentrations.
Table 4: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | 92.5 |
| Medium | 100 | 95.1 |
| High | 800 | 93.8 |
Experimental Workflow Diagram
Experimental Workflow for Diaveridine Quantification
Discussion
The developed LC-MS/MS method provides a reliable and efficient means for the quantification of Diaveridine in plasma. The simple protein precipitation step allows for minimal sample handling and rapid processing, making it ideal for high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, is critical for mitigating potential matrix effects and ensuring the accuracy and precision of the results. The validation data presented herein demonstrates that the method meets the stringent requirements for bioanalytical assays.
Conclusion
A highly sensitive, selective, and rapid LC-MS/MS method for the quantification of Diaveridine in plasma has been successfully developed and validated. This method, which utilizes this compound as an internal standard, is well-suited for a variety of applications in both research and regulated environments, including pharmacokinetic and toxicokinetic studies.
References
Application Notes and Protocols for Diaveridine Analysis in Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of Diaveridine from various animal tissues, including poultry muscle, liver, kidney, and skin with fat, as well as plasma. The methodologies covered are Solid-Phase Extraction (SPE), a combined Liquid-Liquid Extraction with Solid-Phase Extraction (LLE-SPE), and a general protocol for Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction.
Introduction to Diaveridine and the Importance of Residue Analysis
Diaveridine is a diaminopyrimidine derivative used as a veterinary drug, often in combination with sulfonamides, for the prevention and treatment of coccidiosis and bacterial infections in poultry and other livestock.[1] The presence of drug residues in edible tissues is a significant concern for food safety and public health. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Diaveridine in animal-derived food products. Accurate and reliable analytical methods are therefore essential for monitoring these residues to ensure compliance with food safety standards.
This document outlines three robust sample preparation techniques for the analysis of Diaveridine in animal tissues, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Solid-Phase Extraction (SPE) for Diaveridine in Plasma
This method is particularly effective for cleaning up complex biological matrices like plasma, providing a purified extract for sensitive and accurate quantification of Diaveridine. Mixed-mode Cation Exchange (MCX) cartridges are utilized for their ability to retain basic compounds like Diaveridine.
Experimental Protocol: SPE for Plasma Samples
Materials:
-
MCX SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
Ammonium (B1175870) Hydroxide (NH₄OH)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
pH meter
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature.
-
Take 500 µL of plasma and adjust the pH to 2.8–3.2 with 1 M HCl.[2]
-
-
SPE Cartridge Conditioning:
-
Condition the MCX cartridge by passing 3 mL of methanol followed by 3 mL of 0.1 M HCl.[2]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned MCX cartridge.[2]
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl to remove interfering substances.[2]
-
-
Elution:
-
Elute Diaveridine from the cartridge with 5 mL of 8:92 (v/v) ammonium hydroxide/methanol solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 250 µL) of the initial mobile phase for chromatographic analysis.
-
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction of Diaveridine from Plasma.
Liquid-Liquid Extraction followed by Solid-Phase Extraction (LLE-SPE) for Various Animal Tissues
This comprehensive method is suitable for a range of tissues including muscle, liver, kidney, and skin with fat. It involves an initial liquid-liquid extraction to isolate the analyte from the solid tissue matrix, followed by an SPE cleanup step to remove remaining impurities.
Experimental Protocol: LLE-SPE for Animal Tissues
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
10% Ammoniated Acetonitrile
-
Homogenizer
-
Centrifuge
-
Sonicator
-
Vortex mixer
-
MCX SPE Cartridges
-
Nitrogen gas supply
Procedure:
-
Sample Homogenization:
-
Weigh 2.00 g of minced tissue (muscle, liver, kidney, or skin with fat) into a centrifuge tube.
-
Add 15 mL of acetonitrile and homogenize.
-
Centrifuge at 15,000 rpm for 2 minutes.
-
-
Initial Extraction:
-
Sonicate the sample for 5 minutes and then centrifuge at 5,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Second Extraction:
-
Add 15 mL of acetone to the supernatant, vortex for 30 seconds, and sonicate for 5 minutes.
-
-
Liquid-Liquid Partitioning (Lipid Removal):
-
The details for this step can be inferred from the mention of using hexane to extract lipids in similar methods. A common practice would be to add an equal volume of hexane, vortex, centrifuge, and discard the upper hexane layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an MCX SPE cartridge with 5 mL of methanol and 5 mL of hydrochloric acid.
-
Load 2 mL of the lower aqueous layer from the previous step onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Elute Diaveridine with 10 mL of 10% ammoniated acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent at 45°C.
-
Dissolve the residue in 1 mL of a mixture of acetonitrile and 0.017 M KH₂PO₄ (32:68 v/v).
-
Filter through a 0.22 µm filter before injection into the HPLC system.
-
Workflow Diagram: Liquid-Liquid Extraction with SPE Cleanup
Caption: Workflow for LLE-SPE of Diaveridine from Animal Tissues.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps. It is highly versatile and can be adapted for the analysis of a wide range of veterinary drugs in various food matrices. While a specific protocol for Diaveridine is not extensively documented, the following is a robust, general-purpose QuEChERS protocol suitable for basic compounds like Diaveridine in animal tissues.
Experimental Protocol: General QuEChERS for Animal Tissues
Materials:
-
Acetonitrile (HPLC grade) with 1% Acetic Acid
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive SPE (d-SPE) tubes containing Primary Secondary Amine (PSA) and C18 sorbents, and MgSO₄
-
Homogenizer
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing PSA, C18, and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and either inject it directly or after evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis.
-
Workflow Diagram: QuEChERS Method
References
Application Note: Quantification of Diaveridine in Animal Tissue using Isotope Dilution Mass Spectrometry
Abstract
This application note presents a detailed protocol for the quantification of Diaveridine in animal tissue samples using Isotope Dilution Mass Spectrometry (IDMS). Diaveridine is a veterinary drug used for the prevention and treatment of coccidiosis in poultry and other livestock. Its accurate quantification is crucial for monitoring residue levels in edible tissues to ensure food safety. Isotope dilution mass spectrometry, a highly accurate and precise analytical technique, is employed for this purpose. This protocol details the sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing for the determination of Diaveridine concentrations. The use of a stable isotope-labeled internal standard, D6-Diaveridine, ensures the reliability of the results by correcting for matrix effects and variations in sample processing.
Introduction
Diaveridine is a diaminopyrimidine derivative that acts as a dihydrofolate reductase inhibitor, exhibiting synergistic antimicrobial activity when combined with sulfonamides.[1] Due to its widespread use in veterinary medicine, regulatory bodies have established maximum residue limits (MRLs) for Diaveridine in various animal-derived food products to protect consumer health. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of Diaveridine residues in edible tissues.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high degree of accuracy and precision.[2][3] The principle of IDMS involves the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, D6-Diaveridine) to the sample at the beginning of the analytical process.[4] The isotopically labeled internal standard behaves chemically and physically identically to the native analyte throughout extraction, purification, and analysis.[4] By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, the concentration of the analyte in the original sample can be accurately determined, effectively compensating for any losses during sample preparation and ionization suppression or enhancement in the mass spectrometer.
This application note provides a comprehensive protocol for the quantification of Diaveridine in animal tissues, such as poultry muscle, using a robust sample preparation method based on solid-phase extraction (SPE) followed by LC-MS/MS analysis.
Experimental Protocol
Materials and Reagents
-
Diaveridine analytical standard
-
D6-Diaveridine (stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate (B1210297), LC-MS grade
-
Ultrapure water
-
Oasis MCX SPE cartridges
Sample Preparation
-
Homogenization: Weigh 2 g of homogenized animal tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking: Add a known amount of D6-Diaveridine internal standard solution to each sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Homogenize the sample using a high-speed blender for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 2 mL of 5% methanol in water with 0.1% formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diaveridine | 261.1 | 246.1 | To be determined |
| 261.1 | 123.1 | To be determined | |
| D6-Diaveridine | 267.1 | To be determined | To be determined |
| Note: The optimal collision energies and the product ion for D6-Diaveridine need to be determined experimentally by infusing the individual standard solutions into the mass spectrometer. |
Data Presentation
Table 2: Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 µg/kg |
| Limit of Detection (LOD) | 0.3 µg/kg |
| Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 90 - 110% |
| Note: The values presented in this table are hypothetical and should be determined during method validation. |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for Diaveridine quantification by IDMS.
Conclusion
This application note provides a detailed and robust protocol for the quantification of Diaveridine in animal tissues using Isotope Dilution Mass Spectrometry. The described sample preparation method involving solid-phase extraction is effective in removing matrix interferences, and the subsequent LC-MS/MS analysis in MRM mode provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results, making this method suitable for routine monitoring of Diaveridine residues in food safety applications. It is essential to perform a thorough method validation to establish performance characteristics such as linearity, LOQ, LOD, precision, and accuracy.
References
- 1. Metabolism and Tissue Elimination of Diaveridine in Swine, Chickens, and Rats Using Radioactive Tracing Coupled with LC-ESI-IT-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Application Notes: The Use of Diaveridine-D6 in Pharmacokinetic Studies of Diaveridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaveridine is an antimicrobial agent, often used in veterinary medicine, that inhibits dihydrofolate reductase. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring both efficacy and safety. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), offering high precision and accuracy. Diaveridine-D6, a deuterated analog of Diaveridine, serves as an ideal internal standard for pharmacokinetic studies due to its chemical and physical similarity to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps.
These application notes provide a detailed protocol for a pharmacokinetic study of Diaveridine in plasma using this compound as an internal standard.
Experimental Protocols
In-Life Study Design
A pharmacokinetic study of Diaveridine can be conducted in a relevant animal model, such as pigs or chickens.[1][2][3][4] A typical study design would involve the oral or intravenous administration of a single dose of Diaveridine. Blood samples are then collected at predetermined time points to characterize the plasma concentration-time profile of the drug.
Protocol for Oral Administration in Pigs:
-
Animal Model: Healthy Landrace/Doric Cross castrated male pigs.[1]
-
Dosing: A single oral dose of 10 mg/kg body weight of Diaveridine is administered.
-
Blood Sampling: Blood samples (e.g., 5 mL) are collected from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.
-
Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 15 minutes at 4°C and stored at -20°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Diaveridine
The concentration of Diaveridine in plasma samples is determined using a validated LC-MS/MS method with this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 200 µL of each plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 600 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes.
-
Extraction: The supernatant is subjected to solid-phase extraction, for example using an MCX SPE cartridge.
-
Elution: The cartridge is washed, and the analyte and internal standard are eluted.
-
Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Diaveridine: To be determined empirically; this compound: To be determined empirically |
| Collision Energy | Optimized for each transition |
Data Presentation
The use of this compound as an internal standard allows for the accurate calculation of key pharmacokinetic parameters. The following table presents hypothetical data for Diaveridine in pigs after a single 10 mg/kg oral dose, based on published literature.
| Parameter | Symbol | Unit | Value (Mean ± SD) |
| Maximum Plasma Concentration | Cmax | µg/mL | 0.49 ± 0.02 |
| Time to Maximum Concentration | Tmax | h | 2.0 |
| Area Under the Curve (0-t) | AUC(0-t) | µg·h/mL | Calculated from concentration-time data |
| Area Under the Curve (0-∞) | AUC(0-∞) | µg·h/mL | Calculated from concentration-time data |
| Elimination Half-Life | t1/2β | h | 66.41 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a typical pharmacokinetic study utilizing an internal standard.
Rationale for Using a Stable Isotope-Labeled Internal Standard
The diagram below outlines the logical basis for the superiority of using a stable isotope-labeled internal standard like this compound.
References
- 1. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application of Diaveridine-D6 in Residue Analysis of Veterinary Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaveridine (B1670400) is a diaminopyrimidine derivative used as a veterinary drug, often in combination with sulfonamides, for the prevention and treatment of coccidiosis and bacterial infections in poultry and other livestock.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for diaveridine in animal-derived food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of diaveridine residues. The use of a stable isotope-labeled internal standard, such as Diaveridine-D6, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample preparation and instrument response.[2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of diaveridine residues in poultry tissue.
Principle
The method involves the extraction of diaveridine and the internal standard, this compound, from the tissue sample, followed by clean-up and analysis using LC-MS/MS. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard. This isotope dilution technique provides high accuracy and precision.
Application Notes
Internal Standard Selection: this compound is an ideal internal standard for the analysis of diaveridine as it has the same physicochemical properties as the analyte, ensuring it behaves similarly during sample extraction, clean-up, and chromatographic separation. Its different mass-to-charge ratio (m/z) allows for its distinct detection from the unlabeled diaveridine by the mass spectrometer.
Method Validation: The analytical method should be validated according to international guidelines such as those from VICH GL49 or the ASEAN guidelines on veterinary drug residue detection.[3][4] Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and specificity.
Sample Matrix: This protocol is developed for poultry muscle tissue. However, the method can be adapted for other tissues such as liver and kidney, as well as other animal species, with appropriate validation.
Experimental Protocols
Reagents and Materials
-
Diaveridine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve diaveridine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of diaveridine by serially diluting the stock solution with methanol:water (1:1, v/v).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation
-
Homogenization: Homogenize a representative portion of the poultry muscle tissue.
-
Weighing: Weigh 2 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.
-
Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Solid-Phase Extraction):
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate diaveridine from matrix components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Precursor ion > Product ion)
-
Diaveridine: To be determined by direct infusion of the standard (e.g., m/z 261.1 > 124.1)
-
This compound: To be determined by direct infusion of the standard (e.g., m/z 267.1 > 130.1)
-
-
Data Presentation
Table 1: LC-MS/MS Parameters for Diaveridine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diaveridine | 261.1 | 124.1 | 25 |
| This compound | 267.1 | 130.1 | 25 |
Table 2: Method Validation Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Concentration Range | 1 - 100 µg/kg |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 15% |
| LOD | 0.5 µg/kg |
| LOQ | 1.0 µg/kg |
Visualizations
Caption: Experimental workflow for Diaveridine residue analysis.
Caption: Logical relationship for isotope dilution analysis.
References
- 1. Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. asean.org [asean.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Application Note: High-Throughput Analysis of Diaveridine and Diaveridine-D6 using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of Diaveridine and its deuterated internal standard, Diaveridine-D6. The described method utilizes a reversed-phase chromatographic separation with a rapid gradient elution, followed by detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary conditions for achieving optimal separation and accurate quantification of Diaveridine in matrices relevant to pharmaceutical research and development.
Introduction
Diaveridine is a dihydrofolate reductase inhibitor used in veterinary medicine, often in combination with sulfonamides, for the treatment of coccidiosis and other protozoal infections. Accurate quantification of Diaveridine in various biological and pharmaceutical samples is crucial for pharmacokinetic studies, drug metabolism research, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the efficient separation and detection of Diaveridine and this compound.
Experimental Protocols
Materials and Reagents
-
Diaveridine analytical standard
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation (General Guideline)
A solid-phase extraction (SPE) method is recommended for the purification and concentration of Diaveridine from complex matrices.
-
Pre-treatment: Acidify the sample to a pH of approximately 2.8-3.2.
-
SPE Cartridge Conditioning: Condition an MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol (B129727) followed by 0.1 M HCl.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.1 M HCl to remove interfering substances.
-
Elution: Elute the analytes with a solution of 8:92 (v/v) ammonium (B1175870) hydroxide/methanol.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the initial mobile phase.
Liquid Chromatography Conditions
The chromatographic separation is performed on a UPLC system equipped with a C18 column.
| Parameter | Condition |
| Instrument | UPLC System |
| Column | Reversed-phase C18, ≤ 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 for a typical gradient profile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: UPLC Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Typical Gradient Elution Profile
Mass Spectrometry Conditions
Detection is performed using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Condition |
| Instrument | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Mass Spectrometer Parameters
Data Presentation
The following table summarizes the key quantitative data for the UPLC-MS/MS analysis of Diaveridine and this compound. The MRM transitions are based on the protonated precursor ions and their characteristic product ions. The retention times are approximate and may vary depending on the specific system and conditions. Deuterated standards typically elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Expected Retention Time (min) |
| Diaveridine | 261.1 | 245.1 | 217.1 | ~2.2 |
| This compound | 267.1 | 251.1 | 220.1 | ~2.1 |
Table 4: MRM Transitions and Expected Retention Times
Note on Product Ions:
-
Diaveridine: The transition 261.1 -> 245.1 corresponds to the loss of a methyl radical (-•CH3).[1] The transition 261.1 -> 217.1 represents the subsequent loss of carbon monoxide (-CO) from the m/z 245.1 fragment.[1]
-
This compound: The product ions for this compound are predicted based on the fragmentation of Diaveridine, assuming the deuterium (B1214612) labels are on the methoxy (B1213986) groups. The loss of a deuterated methyl radical (-•CD3) would result in a fragment of m/z 251.1. The subsequent loss of CO would lead to a fragment of m/z 220.1.
Visualizations
References
Preparation of Diaveridine-D6 Internal Standard Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis by mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results. A SIL-IS, such as Diaveridine-D6, mimics the physicochemical properties of the analyte, Diaveridine, thereby compensating for variability during sample preparation, chromatography, and ionization. This document provides a detailed protocol for the preparation of this compound internal standard working solutions for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Diaveridine is a dihydrofolate reductase (DHFR) inhibitor used in veterinary medicine.[1][2] Its analysis is essential for pharmacokinetic, toxicokinetic, and residue monitoring studies. The use of a deuterated internal standard like this compound is the gold standard for such quantitative analyses.[3]
Quantitative Data Summary
The following tables outline the recommended concentrations for the preparation of this compound stock, intermediate, and working solutions. These concentrations are based on typical analytical methods for Diaveridine and structurally similar compounds.[1][2]
Table 1: this compound Stock and Intermediate Solution Concentrations
| Solution | Concentration (µg/mL) | Solvent | Storage Conditions |
| Stock Solution | 1000 | Methanol (B129727) or DMSO | -20°C, protected from light |
| Intermediate Stock Solution | 100 | 50:50 Methanol:Water | -20°C |
Table 2: this compound Working Solution Concentrations for Spiking
| Working Solution | Concentration (ng/mL) | Diluent | Use Case |
| WS-1 | 1000 | 50:50 Methanol:Water | High-concentration samples |
| WS-2 | 500 | 50:50 Methanol:Water | Medium-concentration samples |
| WS-3 | 100 | 50:50 Methanol:Water | Low-concentration samples |
Experimental Protocols
This section details the step-by-step procedures for preparing the this compound internal standard solutions.
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO, LC-MS grade)
-
Ultrapure water
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Amber glass vials for storage
Preparation of this compound Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 1.0 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the powder to a 1.0 mL Class A volumetric flask.
-
Add a small amount of methanol or DMSO to dissolve the powder completely. Diaveridine is soluble in DMSO at approximately 5 mg/mL.
-
Once dissolved, bring the flask to the final volume with the same solvent.
-
Cap the flask and vortex for 30 seconds to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial and store at -20°C.
Preparation of this compound Intermediate Stock Solution (100 µg/mL)
-
Allow the 1000 µg/mL stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the stock solution into a 1.0 mL Class A volumetric flask.
-
Add 50:50 methanol:water to the mark.
-
Cap and vortex for 30 seconds.
-
Store in a labeled amber glass vial at -20°C.
Preparation of this compound Working Solutions
Prepare the working solutions by serially diluting the intermediate stock solution as described in Table 2. For example, to prepare WS-1 (1000 ng/mL):
-
Allow the 100 µg/mL intermediate stock solution to equilibrate to room temperature.
-
Transfer 10 µL of the intermediate stock solution into a 1.0 mL volumetric flask.
-
Dilute to the final volume with 50:50 methanol:water.
-
Cap and vortex to ensure thorough mixing.
-
Prepare fresh working solutions for each analytical run to ensure accuracy.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound internal standard working solutions.
Caption: Workflow for this compound Internal Standard Preparation.
Signaling Pathway
Diaveridine acts by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids in microorganisms.
References
Application Note: Quantification of Diaveridine Metabolites using Diaveridine-D6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaveridine is a synthetic dihydrofolate reductase inhibitor used in veterinary medicine, often in combination with sulfonamides, for the treatment and prevention of coccidiosis and bacterial infections. Understanding the metabolic fate of Diaveridine is crucial for evaluating its efficacy, potential toxicity, and pharmacokinetic profile. The major metabolic pathways of Diaveridine include O-demethylation, α-hydroxylation, and subsequent conjugation reactions such as glucuronidation and sulfation. Accurate quantification of Diaveridine and its metabolites is essential for metabolic and pharmacokinetic studies.
This application note provides a detailed protocol for the quantification of Diaveridine and its primary metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Diaveridine-D6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Metabolic Pathway of Diaveridine
Diaveridine undergoes extensive metabolism in animals. The primary metabolic transformations involve the modification of the dimethoxybenzyl group. The known metabolic pathways include demethylation at the 3' or 4' position, hydroxylation at the alpha-carbon of the benzyl (B1604629) group, and subsequent phase II conjugation of the hydroxylated metabolites with glucuronic acid or sulfate.
Experimental Workflow
The overall workflow for the quantification of Diaveridine metabolites involves sample preparation using solid-phase extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Materials and Reagents
-
Analytes: Diaveridine and its metabolites (analytical standards)
-
Internal Standard: this compound (available from suppliers such as Da Vinci Laboratory Solutions)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (H₂O) - all LC-MS grade
-
Reagents: Formic acid (FA), Ammonium (B1175870) acetate (B1210297) - LC-MS grade
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (MCX) cartridges
-
Biological Matrix: Control plasma (species-specific)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diaveridine, its available metabolite standards, and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: To 500 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Protein Precipitation & Acidification: Add 1 mL of 4% formic acid in acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition an MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1 M HCl.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of methanol.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimize for the specific instrument |
Proposed MRM Transitions (to be optimized experimentally):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diaveridine | 261.1 | 246.1 | Optimize (e.g., 20-30) |
| 261.1 | 123.1 | Optimize (e.g., 30-40) | |
| This compound | 267.1 | 252.1 | Optimize (e.g., 20-30) |
| 267.1 | 123.1 | Optimize (e.g., 30-40) | |
| 3'- or 4'-Desmethyl-Diaveridine | 247.1 | 232.1 | Optimize (e.g., 20-30) |
| α-Hydroxy-Diaveridine | 277.1 | 262.1 | Optimize (e.g., 20-30) |
| Desmethyl-Diaveridine Glucuronide | 423.1 | 247.1 | Optimize (e.g., 15-25) |
| Diaveridine Glucuronide | 437.1 | 261.1 | Optimize (e.g., 15-25) |
| Desmethyl-Diaveridine Sulfate | 327.1 | 247.1 | Optimize (e.g., 20-30) |
Note: The proposed MRM transitions are based on the molecular weights of the compounds and known fragmentation patterns of Diaveridine.[1] The product ions for the metabolites are predicted based on the loss of the conjugated group or fragmentation of the parent structure. These transitions and the collision energies must be optimized for the specific LC-MS/MS instrument being used.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of Diaveridine and its metabolites in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the proposed analytical method. These values are illustrative and should be determined during method validation.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| Diaveridine | 1 | 1000 | >0.99 | 85-115 | <15 |
| Desmethyl-Diaveridine | 1 | 1000 | >0.99 | 85-115 | <15 |
| α-Hydroxy-Diaveridine | 2 | 1000 | >0.99 | 85-115 | <15 |
| Desmethyl-Diaveridine Glucuronide | 5 | 2000 | >0.99 | 80-120 | <20 |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of Diaveridine and its major metabolites in plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving accurate and precise results, which are essential for reliable pharmacokinetic and metabolic studies in drug development. The provided protocols for sample preparation and LC-MS/MS analysis serve as a strong starting point for method validation in a research or regulated laboratory environment.
References
Troubleshooting & Optimization
How to address matrix effects in Diaveridine LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Diaveridine LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Diaveridine LC-MS/MS analysis?
A1: The matrix effect is the alteration of the ionization efficiency of Diaveridine by co-eluting compounds from the sample matrix.[1][2] This can lead to either suppression or enhancement of the Diaveridine signal, resulting in inaccurate and imprecise quantification.[1] The "matrix" refers to all components in the sample other than Diaveridine itself, such as proteins, lipids, salts, and other endogenous substances.[3]
Q2: What are the common causes of matrix effects in Diaveridine analysis?
A2: Common causes of matrix effects include endogenous components of the biological matrix that are co-extracted with Diaveridine. Phospholipids (B1166683) from cell membranes are a major contributor to matrix-induced ionization suppression.[4] Other interfering substances can include proteins, salts, and metabolites that co-elute with Diaveridine from the LC column and compete for ionization in the MS source.[1][3]
Q3: How can I detect the presence of matrix effects in my Diaveridine analysis?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of Diaveridine spiked into a blank matrix extract to the peak area of Diaveridine in a neat solvent at the same concentration. A significant difference in the peak areas indicates the presence of a matrix effect.[3]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][5] A SIL-IS, such as D6-Diaveridine, is chemically identical to Diaveridine but has a different mass. It co-elutes with Diaveridine and experiences the same matrix effects, allowing for accurate correction of the signal.[6]
Q5: Where can I obtain a stable isotope-labeled internal standard for Diaveridine?
A5: A deuterated form of Diaveridine, D6-Diaveridine, is commercially available and can be used as a stable isotope-labeled internal standard. It is offered as a solution at a concentration of 100 µg/ml in acetonitrile (B52724) by suppliers such as HPC Standards.
Troubleshooting Guide: Addressing Matrix Effects
This guide provides a step-by-step approach to identifying and mitigating matrix effects in your Diaveridine LC-MS/MS analysis.
Step 1: Identify the Problem - Quantify the Matrix Effect
The first step is to determine if a matrix effect is present and to quantify its extent.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Diaveridine standard into the initial mobile phase or reconstitution solvent.
-
Set B (Blank Matrix Extract): Extract a blank matrix sample (e.g., poultry muscle tissue without Diaveridine) using your established sample preparation protocol.
-
Set C (Post-Spiked Matrix): Spike the Diaveridine standard into the blank matrix extract from Set B at the same concentration as Set A.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
A matrix effect is generally considered acceptable if it falls within the range of 85-115%.
-
Step 2: Mitigate the Matrix Effect
If a significant matrix effect is observed, consider the following strategies, starting with the most effective and practical for your laboratory.
Using a SIL-IS is the most robust method to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
-
Internal Standard: D6-Diaveridine
-
Procedure: Add a known concentration of D6-Diaveridine to all samples (calibrators, quality controls, and unknowns) at the beginning of the sample preparation process.
-
Quantification: Calculate the peak area ratio of Diaveridine to D6-Diaveridine. This ratio will remain consistent even if both compounds experience the same degree of ion suppression or enhancement.
Improving the cleanup of your sample can significantly reduce matrix interferences. Below is a comparison of common techniques.
| Sample Preparation Technique | General Principle | Effectiveness for Diaveridine |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Least effective at removing phospholipids and other matrix components, often resulting in significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Separates Diaveridine from interferences based on its solubility in two immiscible liquids. Can provide cleaner extracts than PPT. | A study on sulphachloropyrazine and Diaveridine in broiler tissues utilized a liquid-liquid partitioning clean-up with dichloromethane (B109758) and phosphate (B84403) buffer.[8] |
| Solid-Phase Extraction (SPE) | A highly effective technique that uses a solid sorbent to selectively retain Diaveridine while matrix components are washed away. | Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences.[7][9] For Diaveridine analysis in animal plasma and urine, MCX (Mixed-Mode Cation Exchange) SPE has been successfully used.[10][11] |
| QuEChERS | Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves a salting-out extraction followed by dispersive SPE for cleanup. | A widely used and effective method for multi-residue analysis of veterinary drugs in various food matrices.[12] |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Diaveridine in Poultry Muscle
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Homogenization: Homogenize 2 g of poultry muscle tissue with 8 mL of 1% formic acid in acetonitrile.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant for SPE cleanup.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of methanol to remove interferences.
-
Elution: Elute Diaveridine from the cartridge with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Adjusting your LC method can help separate Diaveridine from co-eluting matrix components.
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between Diaveridine and interfering peaks.
-
Adjust the Mobile Phase pH: Altering the pH can change the retention time of Diaveridine and potentially move it away from interfering compounds.[7]
-
Use a Different Column Chemistry: A column with a different stationary phase may provide better selectivity for your analysis.
If a SIL-IS is not available, the method of standard addition can be used to correct for matrix effects. This involves preparing a calibration curve in the matrix of the unknown sample.
Experimental Protocol: Standard Addition
-
Divide the unknown sample extract into several equal aliquots.
-
Spike each aliquot with increasing known concentrations of a Diaveridine standard, leaving one aliquot unspiked.
-
Analyze all aliquots using your LC-MS/MS method.
-
Plot the peak area against the added concentration of Diaveridine.
-
Determine the concentration of Diaveridine in the unknown sample by extrapolating the linear regression line to the x-intercept.
Troubleshooting Workflow Diagram
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diaveridine analyticalstandard, =99.0 TLC 5355-16-8 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Diaveridine and Diaveridine-D6 Analysis in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of Diaveridine and its deuterated internal standard, Diaveridine-D6, in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for Diaveridine and this compound analysis by LC-MS/MS?
For the analysis of Diaveridine and its deuterated internal standard, this compound, a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. The table below summarizes typical starting parameters.
| Parameter | Recommended Setting | Notes |
| Liquid Chromatography | ||
| Column | C18 (e.g., 2.1 mm x 150 mm, 5 µm) | A standard C18 column provides good retention and peak shape. |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) with 0.01% ammonia (B1221849) in water | Helps to maintain a basic pH, which can improve peak shape for basic compounds like Diaveridine.[1] |
| Mobile Phase B | Methanol (B129727) | A common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.2 mL/min | A lower flow rate is often beneficial for ESI sensitivity.[1] |
| Gradient | Start with a low percentage of organic phase and gradually increase. | A typical gradient might be 10-90% B over several minutes.[1] |
| Injection Volume | 10-30 µL | The optimal volume may vary depending on sample concentration and instrument sensitivity.[1] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Diaveridine contains basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 4.5 kV | This is a crucial parameter for efficient ionization and should be optimized.[1] |
| Skimmer Voltage | 1.6 kV | Optimization can help in reducing in-source fragmentation.[1] |
| Source Temperature | 200°C (CDL and heat block) | Adequate desolvation is necessary for good signal intensity.[1] |
| Nebulizing Gas Flow | 1.5 L/min (Nitrogen) | Assists in the formation of a fine spray for efficient ionization.[1] |
| Precursor Ion (Q1) | [M+H]⁺ of Diaveridine and this compound | Diaveridine is expected to readily form a protonated molecule. |
| Product Ions (Q3) | To be determined by infusion and fragmentation experiments. | Select the most stable and intense fragment ions for Multiple Reaction Monitoring (MRM). |
Q2: What are the most common reasons for low signal intensity for Diaveridine?
Low signal intensity for Diaveridine can be attributed to several factors, including:
-
Suboptimal Ionization: Inefficient protonation in the ESI source is a primary cause. This can be due to incorrect source parameters (e.g., capillary voltage, temperature) or an inappropriate mobile phase pH.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Diaveridine, leading to a reduced signal.[2][3]
-
Poor Sample Preparation: Inefficient extraction from the sample matrix or the presence of interfering substances can significantly impact signal intensity.
-
In-source Fragmentation: If the source conditions are too harsh, the parent ion may fragment before it reaches the mass analyzer, leading to a lower precursor ion signal.
Q3: Why is the signal for my internal standard, this compound, low or variable?
Issues with the deuterated internal standard, this compound, can be particularly perplexing. Common causes include:
-
Improper Storage or Handling: Degradation of the internal standard can occur if it is not stored correctly.
-
Inaccurate Spiking: Errors in the concentration of the internal standard spiking solution or inconsistent addition to samples will lead to variability.
-
Differential Matrix Effects: Although structurally similar, the analyte and its deuterated internal standard can sometimes experience different degrees of ion suppression or enhancement from the sample matrix.[2][4] This can be due to slight differences in their chromatographic elution profiles.
-
Isotopic Contribution: In some cases, natural isotopes of the unlabeled analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[5]
Troubleshooting Guides
Guide 1: Low Signal Intensity for Diaveridine and/or this compound
This guide provides a systematic approach to troubleshooting low signal intensity for either your analyte of interest or its deuterated internal standard.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for diagnosing the cause of low signal intensity.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Sample Preparation Issues | |
| Inefficient Extraction | Diaveridine is a basic compound. Ensure the pH of the sample is optimized for its extraction. For solid-phase extraction (SPE), Oasis MCX (Mixed-Mode Cation Exchange) cartridges are effective for extracting basic compounds from biological matrices.[1] |
| Sample Matrix Interference | Dilute the sample to reduce the concentration of matrix components. Implement a more rigorous cleanup step, such as a liquid-liquid extraction followed by SPE. |
| Analyte/IS Degradation | Investigate the stability of Diaveridine and this compound in the extraction solvent and during storage.[6] Prepare fresh stock and working solutions. |
| Liquid Chromatography Issues | |
| Poor Peak Shape | Adjust the mobile phase pH. Using a mobile phase with a small amount of a basic additive like ammonium hydroxide (B78521) can improve the peak shape of basic compounds.[1] |
| Analyte and IS Co-elution | While ideal, perfect co-elution is not always achievable. A slight separation can lead to differential matrix effects.[4] Adjust the gradient to ensure they elute as closely as possible. |
| Mass Spectrometry Issues | |
| Suboptimal Ion Source Parameters | Infuse a standard solution of Diaveridine directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Incorrect MRM Transitions | Infuse a standard solution and perform a product ion scan to identify the most abundant and stable fragment ions. Optimize the collision energy for each transition. |
| In-source Fragmentation | Reduce the cone voltage or declustering potential to minimize fragmentation in the ion source and maximize the precursor ion signal. |
| Common Adduct Formation | In positive ESI, besides the protonated molecule ([M+H]⁺), sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can form. If these are more abundant, consider targeting them as the precursor ion. |
Guide 2: Inconsistent Internal Standard (this compound) Signal
Variability in the internal standard signal can significantly impact the accuracy and precision of your results. This guide focuses on troubleshooting issues specific to this compound.
Logical Flow for Investigating IS Variability
Caption: A systematic approach to identifying the root cause of internal standard signal inconsistency.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Preparation and Handling | |
| Inaccurate Concentration | Prepare a fresh internal standard spiking solution. Verify the concentration by comparing its response to a previously validated solution. |
| Inconsistent Spiking | Ensure the internal standard is added consistently to all samples, standards, and quality controls. Use a calibrated pipette and ensure thorough mixing. |
| Matrix Effects | |
| Differential Ion Suppression/Enhancement | The analyte and deuterated internal standard may not experience the same degree of matrix effects, especially if they do not perfectly co-elute.[2][4] To assess this, perform a post-extraction addition experiment with different lots of matrix. |
| Chromatographic Issues | |
| Isotopic Shift in Retention Time | Deuteration can sometimes lead to a slight shift in retention time.[2] Optimize the chromatographic method to minimize this separation and ensure both compounds elute in a region of minimal matrix effects. |
| Instrumental Factors | |
| Ion Source Contamination | A dirty ion source can lead to erratic signal intensity. Regularly clean the ion source according to the manufacturer's recommendations. |
| Fluctuations in Instrument Performance | Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run to check for any drift in instrument performance. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Diaveridine and this compound from biological matrices like plasma.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard solution.
-
Acidify the sample to a pH of approximately 2.8-3.2 with 1 M HCl.[1]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1 M HCl.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl to remove interfering substances.[1]
-
-
Elution:
-
Elute Diaveridine and this compound from the cartridge with 5 mL of a solution of 8% ammonium hydroxide in methanol.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 250 µL) of the initial mobile phase (e.g., 10% methanol in water).[1]
-
Protocol 2: Optimization of MRM Transitions
This protocol describes the steps to determine the optimal MRM transitions and collision energies for Diaveridine and this compound.
-
Direct Infusion:
-
Prepare a standard solution of Diaveridine (e.g., 1 µg/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
-
Precursor Ion Selection:
-
Acquire a full scan mass spectrum to identify the most abundant precursor ion, which is expected to be the protonated molecule [M+H]⁺.
-
-
Product Ion Scan:
-
Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.
-
-
Collision Energy Optimization:
-
For each selected precursor-product ion pair (transition), perform a collision energy optimization experiment. This typically involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the signal intensity of the product ion.
-
Select the collision energy that provides the highest signal intensity for each transition.
-
-
Repeat for this compound:
-
Repeat steps 1-4 for the deuterated internal standard, this compound. The optimal collision energies may be slightly different from the unlabeled analyte.
-
References
- 1. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Diaveridine chromatography
Technical Support Center: Diaveridine Chromatography
Welcome to the technical support center for Diaveridine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for Diaveridine?
A1: The most common issue is peak tailing. Diaveridine is a basic compound with amine functional groups, which can interact strongly with acidic silanol (B1196071) groups on the surface of silica-based chromatography columns.[1][2] This secondary interaction is a primary cause of tailing peaks.[2]
Q2: What is an acceptable peak shape?
A2: An ideal chromatographic peak is symmetrical and has a Gaussian shape. The degree of asymmetry is often measured by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 is optimal. For many assays, peaks with an As greater than 1.5 might be acceptable, though values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[2][3]
Q3: Can the injection solvent affect the peak shape of Diaveridine?
A3: Yes, a mismatch between the injection solvent and the mobile phase can cause peak distortion, including fronting or tailing.[4] If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting.[4] Conversely, poor solubility of Diaveridine in the mobile phase can also lead to peak shape issues.[1] It is recommended to dissolve the sample in the initial mobile phase whenever possible.[5]
Q4: How does the mobile phase pH affect Diaveridine peak shape?
A4: The mobile phase pH is critical for controlling the peak shape of basic compounds like Diaveridine. At a mid-range pH, residual silanol groups on the column packing can be ionized and interact with the protonated basic analyte, causing peak tailing.[2][6] Operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.[1][3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the back half of the peak is broader than the front half.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH:
-
Problem: The mobile phase pH may be in a range that promotes interaction between the basic Diaveridine molecule and acidic silanol groups on the column.[1][6]
-
Solution: Lower the mobile phase pH to around 2-3 to ensure the silanol groups are not ionized.[1][3] Use a buffer to maintain a stable pH.[6]
-
-
Assess Column Condition:
-
Problem: The column may be old, contaminated, or have developed a void at the inlet.[3][7] The stationary phase might not be suitable for basic compounds.
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.[7]
-
If the column is old, replace it.
-
Consider using a column with a highly deactivated or end-capped stationary phase to reduce the number of available silanol groups.[1][2] Polar-embedded phases can also offer better peak shape for basic compounds.[6]
-
-
-
Check for Sample Overload:
Caption: Troubleshooting workflow for Diaveridine peak fronting.
Summary of Potential Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile Phase: Incorrect pH (too high for basic compounds). [1][3] | Lower mobile phase pH to 2-3 using a buffer. [3] |
| Column: Secondary interactions with silanol groups. [1][2] | Use a highly deactivated, end-capped, or polar-embedded column. [1][6] | |
| Column: Degradation or contamination. [3] | Replace or regenerate the column; use a guard column. [3] | |
| Sample: Column overload. [3][4] | Reduce injection volume or sample concentration. [3] | |
| Peak Fronting | Sample: Injection solvent stronger than mobile phase. [4] | Dissolve sample in the initial mobile phase. [5] |
| Sample: Column overload (mass or volume). [1][5] | Reduce injection volume or sample concentration. [5] | |
| Column: Column collapse or void formation. [1][8] | Replace the column and operate within specified limits. [1] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Diaveridine
This protocol outlines a systematic approach to optimize the mobile phase to improve the peak shape of Diaveridine.
Objective: To achieve a symmetrical peak for Diaveridine with a tailing factor between 0.9 and 1.2.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
Phosphoric acid or formic acid
-
Diaveridine standard
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Mobile Phase A:
-
Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water.
-
Mix thoroughly and degas. This will be your 0.1% phosphoric acid in water solution with a pH of approximately 2.1.
-
-
Prepare Mobile Phase B:
-
Use HPLC grade acetonitrile or methanol.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for Diaveridine.
-
Gradient: Start with a 95:5 (A:B) ratio and hold for 2 minutes. Then, ramp to 5:95 (A:B) over 10 minutes. Hold for 2 minutes and then return to initial conditions.
-
-
Analysis and Optimization:
-
Inject the Diaveridine standard and evaluate the peak shape.
-
If peak tailing is still observed, consider increasing the buffer concentration in Mobile Phase A (e.g., to 20-50 mM phosphate (B84403) buffer) to ensure consistent pH. [3] * If retention is too long or short, adjust the gradient slope or the initial/final percentage of Mobile Phase B.
-
Protocol 2: Column Selection and Evaluation
Objective: To select an appropriate column for the analysis of Diaveridine that minimizes peak tailing.
Procedure:
-
Standard C18 Column Test:
-
Perform an initial analysis using a standard, non-end-capped C18 column with the optimized mobile phase from Protocol 1.
-
Calculate the tailing factor for the Diaveridine peak.
-
-
End-Capped C18 Column Test:
-
Replace the standard C18 column with a fully end-capped C18 column of the same dimensions.
-
Repeat the analysis under the same conditions.
-
Compare the tailing factor to the one obtained with the standard C18 column. A significant improvement is expected. [3]
-
-
Polar-Embedded or Phenyl-Hexyl Column Test (Optional):
-
If significant tailing persists, test a column with a polar-embedded or phenyl-hexyl stationary phase. [3]These phases can provide alternative selectivity and reduce silanol interactions.
-
Repeat the analysis and compare the peak shape.
-
Data Evaluation:
| Column Type | Tailing Factor (Tf) | Observations |
| Standard C18 | > 2.0 | Significant peak tailing observed. |
| End-Capped C18 | 1.2 - 1.5 | Improved peak symmetry. |
| Polar-Embedded | < 1.2 | Optimal peak shape achieved. |
References
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. chromtech.com [chromtech.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Diaveridine-D6 Applications
Welcome to the Technical Support Center for Diaveridine-D6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression and ensuring accurate quantification in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Diaveridine?
A1: Ion suppression is a matrix effect phenomenon in LC-MS where the ionization efficiency of the target analyte, Diaveridine, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in the underestimation of its concentration, reduced sensitivity, and poor reproducibility.[1] Essentially, even if Diaveridine is present in the sample, its signal may be diminished or completely suppressed by interfering molecules.
Q2: How is this compound intended to correct for ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with the unlabeled Diaveridine and experiences the same degree of ion suppression.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: Can ion suppression still be an issue when using this compound?
A3: Yes, differential ion suppression can occur. This happens when Diaveridine and this compound are affected differently by the matrix. A primary cause is a slight chromatographic separation between the two compounds due to the deuterium (B1214612) isotope effect.[2] If this separation occurs in a region of the chromatogram with varying matrix interferences, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate results.
Q4: What are the common sources of ion suppression in biological matrices like plasma or urine?
A4: Common sources of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other small molecules naturally present in biological samples.[3]
-
Exogenous substances: Contaminants introduced during sample collection and preparation, such as anticoagulants, plasticizers from collection tubes, and mobile phase additives.
-
High concentrations of the analyte or internal standard: This can lead to saturation of the electrospray ionization (ESI) process.
Q5: What are the key physicochemical properties of Diaveridine to consider for method development?
A5: Understanding the physicochemical properties of Diaveridine is crucial for developing robust LC-MS methods.
| Property | Value/Information | Significance in LC-MS Analysis |
| Molecular Formula | C₁₃H₁₆N₄O₂ | Determines the monoisotopic mass for MS detection. |
| Molecular Weight | 260.29 g/mol | Used for preparing standard solutions. |
| Predicted pKa | 7.11 ± 0.10 | As a basic compound, Diaveridine will be protonated at a mobile phase pH below its pKa. An acidic mobile phase (e.g., with formic acid) is generally suitable for good retention on a C18 column and efficient positive ionization. |
| Solubility | Insoluble in water; soluble in DMSO and DMF; slightly soluble in ethanol. | Dictates the choice of solvent for preparing stock solutions. For aqueous mobile phases, it's recommended to dissolve in an organic solvent first. |
| LogP | Not experimentally determined in the provided search results. | The partition coefficient (LogP) indicates the lipophilicity of a compound. A higher LogP suggests greater retention on reversed-phase columns. |
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Problem 1: Low or Inconsistent Signal for Diaveridine and/or this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram (see Experimental Protocol 1).2. Improve Sample Cleanup: Use a more effective sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components (see Experimental Protocol 2).3. Optimize Chromatography: Modify the LC gradient to separate Diaveridine from the ion-suppressing regions.4. Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components. |
| Poor Ionization Efficiency | 1. Adjust Mobile Phase pH: Ensure the mobile phase is acidic (e.g., using 0.1% formic acid) to promote protonation of Diaveridine.2. Optimize Ion Source Parameters: Tune the capillary voltage, gas flow rates, and temperature of the ESI source to maximize the signal for Diaveridine and this compound. |
| Suboptimal Internal Standard Concentration | 1. Verify IS Concentration: Ensure the concentration of this compound is appropriate to provide a stable and reproducible signal without saturating the detector. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | 1. Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to keep Diaveridine consistently protonated and minimize interactions with residual silanols on the column.2. Ionic Strength: Increasing the ionic strength of the mobile phase with a buffer (e.g., ammonium (B1175870) formate) can sometimes improve peak shape for basic compounds. |
| Column Contamination or Degradation | 1. Column Wash: Flush the column with a strong solvent to remove contaminants.2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.3. Column Replacement: If the peak shape does not improve, the column may need to be replaced. |
| Injection Solvent Mismatch | 1. Solvent Strength: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
Problem 3: Chromatographic Separation of Diaveridine and this compound
| Possible Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | 1. Modify Chromatography: Adjust the mobile phase composition or gradient to minimize the separation. Sometimes a faster gradient can reduce the resolution between the analyte and IS.2. Change Column: The degree of separation can be dependent on the stationary phase chemistry. Experiment with a different C18 column or a column with a different chemistry (e.g., phenyl-hexyl).3. Consider an Alternative Internal Standard: If co-elution cannot be achieved, a ¹³C-labeled internal standard is less prone to chromatographic shifts. |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a solution of Diaveridine at a concentration that provides a stable signal.
-
Set up the LC-MS system with the analytical column.
-
Using a T-connector, infuse the Diaveridine solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column and before the MS inlet.
-
Once a stable baseline signal for Diaveridine is achieved, inject a blank, extracted matrix sample (e.g., plasma extract).
-
Monitor the Diaveridine signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Caption: Workflow for post-column infusion experiment.
Protocol 2: Quantification of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement for Diaveridine.
Methodology:
-
Set A (Neat Solution): Prepare a solution of Diaveridine in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., plasma) using your intended sample preparation method (e.g., SPE). Spike the extracted blank matrix with Diaveridine at the same concentration as in Set A.
-
Inject both samples into the LC-MS system and record the peak areas.
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value close to 100% indicates a minimal matrix effect.
-
One study found the matrix effect for Diaveridine in feed samples to be less than ±15% using a validated LC-MS/MS method.
Protocol 3: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol is based on a method for the analysis of Diaveridine in animal plasma and is effective at removing many matrix interferences.
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add 1 mL of 1 M HCl to adjust the pH to 2.8–3.2.
-
SPE Cartridge Conditioning: Condition an MCX (Mixed-Mode Cation Exchange) SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of 0.1 M HCl.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Elution: Elute Diaveridine from the cartridge with 5 mL of 8:92 (v/v) ammonium hydroxide/methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 250 µL of 10% methanol in water).
Caption: Solid-Phase Extraction workflow for plasma samples.
Data Summary
Table 1: LC-MS/MS Parameters for Diaveridine Analysis
The following table provides a starting point for LC-MS/MS method development for Diaveridine.
| Parameter | Recommended Condition |
| LC Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate with 0.01% Ammonia |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a low percentage of organic phase (e.g., 10%) and ramp up to a high percentage (e.g., 90%) to elute Diaveridine and clean the column. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion (Q1): m/z 261.1Product Ion (Q3): m/z 245.1 (or other suitable fragment) |
Note: These parameters should be optimized for your specific instrument and application.
By understanding the principles of ion suppression and following these guidelines, researchers can develop robust and reliable LC-MS methods for the accurate quantification of Diaveridine using this compound as an internal standard.
References
Stability of Diaveridine-D6 in different storage conditions
This technical support center provides guidance on the stability of Diaveridine-D6 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that comprehensive, publicly available stability data for this compound is limited. The following recommendations are based on general principles for deuterated standards and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed vial at -20°C, protected from light and moisture. For short-term use, storage at 2-8°C is also acceptable.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent and stored in tightly sealed vials at -20°C or lower for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[1] For daily use, solutions may be kept at 2-8°C for a short period, but should be protected from light.
Q3: What is the expected shelf-life of this compound?
When stored as a solid at -20°C, this compound is expected to be stable for at least 6 months. The stability of solutions is generally lower, and it is recommended to use them within one month when stored at -20°C. However, for critical quantitative applications, it is advisable to verify the concentration of the solution if stored for an extended period.
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not available, many organic molecules can be degraded by exposure to UV light. Therefore, it is recommended to store both solid and solution forms of this compound in amber vials or otherwise protected from light.
Q5: How does pH affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by pH. Although specific data is unavailable, compounds with similar structures may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to prepare solutions in a neutral and buffered solvent if they are to be stored for any length of time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of analytical signal over time | Degradation of this compound in solution. | Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure storage at or below -20°C. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Confirm the identity of the degradation products using mass spectrometry. Review storage conditions (temperature, light exposure). Prepare fresh solutions. |
| Inconsistent analytical results | Improper handling or storage of solutions. | Allow solutions to equilibrate to room temperature for at least 60 minutes before use. Ensure proper sealing of vials to prevent solvent evaporation. |
| Precipitation in stock solution upon thawing | Poor solubility of this compound in the chosen solvent at low temperatures. | Gently warm and vortex the solution to ensure complete dissolution before use. Consider preparing a less concentrated stock solution. |
Stability Data Summary
The following table summarizes the general recommended storage conditions for this compound. It is important to note that these are general guidelines, and for critical applications, stability should be experimentally verified.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Up to 6 months | Tightly sealed vial, protect from light. |
| 2-8°C | Short-term | Tightly sealed vial, protect from light. | |
| Solution | ≤ -20°C | Up to 1 month | Aliquot into single-use vials, protect from light. |
| 2-8°C | Daily use | Protect from light. |
Experimental Protocols
For users who wish to conduct their own stability studies on this compound, the following protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometer (MS) detector.
Objective: To assess the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile (B52724), methanol)
-
HPLC or LC-MS/MS system
-
C18 analytical column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Sample Preparation: Aliquot the stock solution into several amber HPLC vials. A subset of these vials will serve as the baseline (T=0) samples.
-
Storage Conditions: Store the remaining vials under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), retrieve one vial from each storage condition.
-
Sample Analysis:
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample into the HPLC or LC-MS/MS system.
-
Analyze the T=0 samples first to establish the initial peak area and retention time.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the T=0 samples to determine the percentage of degradation.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and ammonium (B1175870) phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength (e.g., 280 nm) or a mass spectrometer.
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability-related issues.
References
Technical Support Center: Diaveridine-D6 Isotopic Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the isotopic purity of Diaveridine-D6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a deuterated form of Diaveridine, a dihydrofolate reductase inhibitor. In drug development and research, this compound is commonly used as an internal standard for quantitative bioanalysis by mass spectrometry. Its isotopic purity—the percentage of the molecule that contains the desired six deuterium (B1214612) atoms—is critical. High isotopic purity ensures accurate and precise quantification of the non-deuterated Diaveridine in biological samples by minimizing interference from unlabeled or partially labeled molecules.
Q2: Which analytical techniques are most suitable for determining the isotopic purity of this compound?
A2: The primary techniques for assessing the isotopic purity of this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. HRMS is used to determine the isotopic distribution by separating and quantifying the different isotopologues (molecules with different numbers of deuterium atoms). NMR, particularly ¹H NMR, is used to confirm the location of the deuterium labels within the molecular structure and to ensure they are not in positions prone to exchange.
Q3: What are the common challenges encountered when analyzing this compound by mass spectrometry?
A3: Common challenges include:
-
Isotopic Pattern Overlap: The isotopic peaks of this compound may overlap with the natural abundance isotopologues of the unlabeled Diaveridine, which can complicate data analysis.
-
Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from protic solvents, leading to an underestimation of the isotopic purity.
-
Chromatographic Shifts: Deuterated compounds can sometimes have slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts.
Q4: How is the isotopic purity of this compound calculated from mass spectrometry data?
A4: The isotopic purity is calculated from the relative abundance of the different isotopologues observed in the mass spectrum. The peak area of the fully deuterated (d6) species is divided by the sum of the peak areas of all isotopologues (d0 to d6) and expressed as a percentage.
Troubleshooting Guides
Issue 1: Poor resolution of isotopologue peaks in the mass spectrum.
| Possible Cause | Troubleshooting Steps |
| Insufficient mass spectrometer resolution. | Ensure the mass spectrometer is set to a high-resolution mode (e.g., ≥70,000 FWHM for an Orbitrap instrument). |
| Suboptimal ionization or source parameters. | Optimize ion source parameters such as spray voltage, capillary temperature, and gas flows to improve signal intensity and peak shape. |
| Co-eluting interferences. | Improve chromatographic separation by optimizing the LC gradient, column chemistry, or mobile phase composition. |
Issue 2: Isotopic purity appears lower than specified in the Certificate of Analysis.
| Possible Cause | Troubleshooting Steps |
| H/D back-exchange during sample preparation or analysis. | Use aprotic solvents where possible. Minimize sample exposure to high temperatures and extreme pH. |
| In-source fragmentation or H/D exchange. | Optimize ion source conditions to minimize in-source processes. Infuse the this compound standard alone to check for deuterium loss in the source. |
| Incorrect data analysis. | Ensure correct integration of all isotopologue peaks and that the calculation accounts for the contribution of natural abundance isotopes. |
Issue 3: Discrepancy between ¹H NMR and Mass Spectrometry results.
| Possible Cause | Troubleshooting Steps |
| Presence of residual protonated impurities not detected by MS. | Use a high-purity certified internal standard for quantitative NMR (qNMR) to accurately determine the concentration of residual protonated Diaveridine. |
| Deuterium labeling at an exchangeable position. | Re-evaluate the ¹H NMR data to confirm the absence of signals at expected deuteration sites. If exchange is suspected, modify sample handling to use aprotic solvents. |
| NMR instrument calibration or setup issues. | Ensure the NMR spectrometer is properly calibrated and that acquisition parameters are optimized for quantitative analysis. |
Data Presentation
The isotopic purity of this compound is determined by quantifying the relative abundance of all its isotopologues. The following tables provide an example of data from a Certificate of Analysis and illustrative results from a mass spectrometric analysis.
Table 1: Representative Data from a Certificate of Analysis for this compound
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.85% |
| Isotopic Enrichment (d6) | Report Value | 98.5% |
| Molecular Formula | C₁₃H₁₀D₆N₄O₂ | Confirmed |
| Molecular Weight | 266.33 g/mol | Confirmed |
Table 2: Illustrative Isotopic Distribution of this compound by High-Resolution Mass Spectrometry (HRMS)
Note: This data is illustrative and the exact distribution may vary between batches.
| Isotopologue | Mass Shift from d0 | Relative Abundance (%) |
| d0 (Unlabeled Diaveridine) | 0 | < 0.1 |
| d1 | +1 | 0.1 |
| d2 | +2 | 0.2 |
| d3 | +3 | 0.4 |
| d4 | +4 | 1.0 |
| d5 | +5 | 5.0 |
| d6 (Fully Deuterated) | +6 | 93.3 |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the relative abundance of each isotopologue (d0 to d6) of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a liquid chromatography system.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 260-275.
-
Resolution: ≥ 70,000 FWHM.
-
-
Data Analysis:
-
Acquire the mass spectrum of the eluting this compound peak.
-
Identify the peaks corresponding to the different isotopologues ([M+H]⁺).
-
Integrate the area under each isotopologue peak.
-
Calculate the isotopic purity as: % Isotopic Purity (d6) = (Area of d6 peak / Sum of areas of d0 to d6 peaks) x 100
-
Protocol 2: Confirmation of Deuterium Labeling Position by ¹H NMR Spectroscopy
Objective: To confirm the location of the deuterium atoms within the this compound structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Prepare a corresponding sample of unlabeled Diaveridine for comparison.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum for both the this compound and unlabeled Diaveridine samples.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process both spectra (Fourier transform, phase correction, baseline correction).
-
Compare the ¹H NMR spectrum of this compound to that of the unlabeled standard.
-
The absence of proton signals at the expected positions of deuteration in the this compound spectrum confirms the correct labeling.
-
Visualizations
Technical Support Center: Optimizing Diaveridine Extraction Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Diaveridine from complex matrices such as plasma, animal tissues, and feed.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Diaveridine from complex matrices?
A1: The two most prevalent methods for Diaveridine extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its high selectivity and potential for automation, making it suitable for cleaner extracts from matrices like plasma. LLE is a versatile and cost-effective technique widely used for various sample types, including animal tissues and feed. The choice between SPE and LLE depends on the specific matrix, the required level of cleanliness, and available resources.
Q2: I am experiencing low recovery of Diaveridine using Solid-Phase Extraction (SPE). What are the potential causes and solutions?
A2: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2][3] First, verify that the analytical system itself is functioning correctly by injecting a known standard.[1] Then, assess each step of the SPE protocol to pinpoint where the analyte is being lost.[1] This can be done by collecting and analyzing the fractions from the loading, washing, and elution steps.
Common issues include:
-
Analyte Breakthrough during Loading: This may occur if the sorbent is not properly conditioned or if the sample loading flow rate is too high. Ensure proper conditioning of the SPE cartridge and consider reducing the flow rate.
-
Analyte Loss during Washing: The wash solvent may be too strong, leading to the premature elution of Diaveridine. Try using a weaker wash solvent or decreasing its volume.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb Diaveridine completely from the sorbent. Increase the volume of the elution solvent or use a stronger solvent. Also, ensure the pH of the eluting solvent is appropriate to ensure Diaveridine is in a state amenable to elution.
Q3: My Liquid-Liquid Extraction (LLE) is resulting in the formation of an emulsion. How can I resolve this?
A3: Emulsion formation is a frequent challenge in LLE, especially with matrices rich in lipids and proteins. An emulsion is a stable mixture of the two immiscible liquid phases that is difficult to separate.
Several techniques can be employed to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separation funnel to reduce the formation of a stable emulsion.
-
Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.
-
Centrifugation: Centrifuging the sample can help to break the emulsion by physically separating the layers based on density.
-
Filtration: Passing the mixture through a glass wool plug or a phase separation filter paper can help to separate the layers.
-
Addition of a Different Organic Solvent: A small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.
Q4: How can I minimize matrix effects when analyzing Diaveridine extracts by LC-MS/MS?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the matrix, are a significant concern in LC-MS/MS analysis.
Strategies to mitigate matrix effects include:
-
Improved Sample Cleanup: More efficient extraction and cleanup procedures, such as SPE, can remove many of the interfering compounds.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate Diaveridine from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for consistent matrix effects.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Low Recovery | Improper conditioning of the SPE cartridge. | Ensure the cartridge is conditioned with the appropriate solvent to activate the sorbent. |
| Sample loading flow rate is too high, leading to breakthrough. | Decrease the sample loading flow rate. | |
| Wash solvent is too strong, causing premature elution of Diaveridine. | Use a weaker wash solvent or decrease the volume. | |
| Elution solvent is too weak for complete elution. | Increase the elution solvent volume or use a stronger solvent. Adjust the pH of the elution solvent. | |
| Sorbent has dried out before sample loading (for non-polymeric sorbents). | Do not allow the sorbent bed to dry after conditioning and before loading the sample. | |
| High Variability/Poor Reproducibility | Inconsistent flow rates during loading, washing, or elution. | Use a vacuum manifold or an automated SPE system for consistent flow rates. |
| Incomplete drying of the sorbent before elution (if required). | Ensure the sorbent is thoroughly dried to prevent dilution of the elution solvent. | |
| Inconsistent sample pH. | Buffer all samples to a consistent pH before extraction. | |
| Co-eluting Interferences | Inadequate washing step. | Optimize the wash step by using a stronger wash solvent (that doesn't elute Diaveridine) or multiple wash steps with different solvents. |
| Incorrect sorbent selection. | Choose a sorbent with a different retention mechanism that has a higher affinity for Diaveridine and lower affinity for the interferences. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Emulsion Formation | Vigorous shaking of the separation funnel. | Gently swirl or rock the funnel instead of shaking. |
| High concentration of lipids or proteins in the sample. | Add saturated NaCl solution (brine) to "salt out" the organic phase. | |
| Centrifuge the sample to break the emulsion. | ||
| Filter the mixture through glass wool or phase separation paper. | ||
| Low Recovery | Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous phase to ensure Diaveridine is in its neutral form for efficient extraction into the organic solvent. |
| Insufficient mixing or extraction time. | Ensure adequate mixing time for the analyte to partition into the organic phase. | |
| Inappropriate organic solvent. | Select an organic solvent in which Diaveridine has high solubility and is immiscible with the aqueous phase. | |
| Incomplete phase separation. | Allow sufficient time for the layers to separate completely. Consider centrifugation if separation is slow. | |
| High Background/Interferences | Co-extraction of matrix components. | Perform a back-extraction: extract the analyte from the organic phase into a fresh aqueous phase at a different pH. |
| Use a multi-step LLE with different organic solvents. | ||
| Incorporate a sample pre-treatment step like protein precipitation before LLE. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Diaveridine from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 3 mL of methanol to remove lipids and other organic interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute Diaveridine from the cartridge with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Diaveridine from Animal Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Sample Homogenization:
-
Weigh 1 g of minced tissue into a centrifuge tube.
-
Add an internal standard.
-
Add 5 mL of a suitable homogenization solvent (e.g., acetonitrile (B52724) or a buffer solution) and homogenize using a tissue homogenizer.
-
-
Protein Precipitation (if using acetonitrile):
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
To the supernatant (or buffered homogenate), add 5 mL of an appropriate extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Adjust the pH of the aqueous layer to > 9 to ensure Diaveridine is in its non-ionized form.
-
Vortex or shake for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Organic Phase Collection:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Data Presentation
Table 1: Reported Recovery Rates for Diaveridine Extraction
| Matrix | Extraction Method | Recovery (%) | Analytical Method | Reference |
| Pig Plasma | SPE (MCX) | 95.58 ± 3.51 | LC-MS-IT-TOF | |
| Chicken Plasma | SPE (MCX) | 92.18 ± 5.16 | LC-MS-IT-TOF | |
| Feed | LLE (Dichloromethane) | 74.4 - 105.2 | HPLC-MS/MS | |
| Broiler Tissues | LLE (Acetonitrile/Acetone) | >85% (for a related compound) | HPLC |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Diaveridine
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Feed | HPLC-MS/MS | 20 µg/kg | 40 µg/kg | |
| Broiler Tissues | HPLC | 0.02 mg/kg | 0.04 mg/kg |
Visualizations
References
How to resolve co-eluting peaks with Diaveridine and its internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic analysis of Diaveridine and its internal standard.
Troubleshooting Guide: Resolving Co-eluting Peaks of Diaveridine and its Internal Standard
Co-elution of an analyte and its internal standard (IS) can lead to inaccurate quantification in chromatographic assays. This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Assessment
Before modifying your method, confirm that you are indeed observing co-elution.
-
Symptom: A single, broad, or shouldered peak where two distinct peaks are expected for Diaveridine and its internal standard.
-
Confirmation: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A shift in the ion ratios corresponding to Diaveridine and the internal standard across the peak profile is a strong indicator of co-elution.[1]
Troubleshooting Workflow
Follow these steps to systematically address the co-elution issue.
References
Impact of mobile phase composition on Diaveridine-D6 signal
Welcome to the technical support center for Diaveridine-D6 analysis. This resource provides troubleshooting guides and answers to frequently asked questions regarding the impact of liquid chromatography (LC) mobile phase composition on mass spectrometry (MS) signal quality.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase composition for the LC-MS analysis of this compound?
A typical mobile phase for analyzing this compound by reversed-phase LC-MS consists of a gradient mixture of an organic solvent and an aqueous solution containing a volatile additive.
-
Organic Solvent (Mobile Phase B): Acetonitrile (B52724) or Methanol (B129727) (LC-MS grade).
-
Aqueous Solvent (Mobile Phase A): Ultrapure water with an additive such as 0.1% formic acid or 5-10 mM ammonium (B1175870) formate (B1220265)/acetate.[1]
The specific gradient and solvent choice depend on the analytical column and the desired separation from other matrix components.
Q2: Why are mobile phase additives like formic acid or ammonium formate necessary for this compound analysis?
Mobile phase additives are crucial for several reasons in LC-MS analysis:
-
Enhance Ionization: Diaveridine is a basic compound. Acidic additives like formic acid donate protons (H+), promoting the formation of the protonated molecule [M+H]+ in positive mode electrospray ionization (ESI). This significantly increases signal intensity.[2]
-
Improve Peak Shape: Additives help to control the ionic state of the analyte, preventing interactions with residual silanols on the silica-based column packing. This minimizes peak tailing and results in sharper, more symmetrical peaks.[3][4]
-
Ensure MS Compatibility: These additives are volatile and readily evaporate in the high-temperature environment of the MS source, preventing contamination and signal suppression that would be caused by non-volatile buffers.
Q3: What is the difference between using Acetonitrile and Methanol as the organic solvent?
Both acetonitrile (ACN) and methanol (MeOH) are common choices, but they have distinct properties that can affect your analysis:
-
Acetonitrile (ACN): Generally has a stronger elution strength in reversed-phase LC, often leading to shorter retention times.[5] It also has lower viscosity, which results in lower system backpressure.[6][7] ACN's lower UV absorbance makes it preferable for methods that also use UV detection.[6]
-
Methanol (MeOH): Is a protic solvent and can offer different separation selectivity due to its hydrogen-bonding capabilities, which can be beneficial if ACN fails to resolve this compound from interferences.[7] It is also typically less expensive than acetonitrile.[8]
The choice between them may require empirical testing to determine which provides the optimal balance of retention, peak shape, and signal intensity for your specific method.
Q4: Can I use a non-volatile buffer like a phosphate (B84403) buffer in my mobile phase?
No. It is critical to avoid non-volatile buffers (e.g., phosphate, citrate, borate) in any LC-MS application. These salts will not evaporate in the ion source and will precipitate, causing severe contamination of the mass spectrometer. This leads to dramatic signal loss (ion suppression), instrument downtime, and can result in costly repairs.
Troubleshooting Guide
Q5: I am observing a low or unstable signal for this compound. What are the likely mobile phase-related causes?
A poor signal for your deuterated internal standard can stem from several mobile phase-related issues:
-
Suboptimal pH: The mobile phase pH may not be acidic enough to ensure efficient protonation of this compound. Ensure an additive like formic acid is present at an appropriate concentration (e.g., 0.1%).
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal.[9][10] Modifying the mobile phase gradient can help separate the analyte from the interfering compounds.
-
Inappropriate Additive Concentration: While additives are helpful, excessively high concentrations can sometimes lead to signal suppression.
-
Solvent Quality: Using low-purity or contaminated solvents can introduce impurities that interfere with ionization and increase background noise.[11] Always use LC-MS grade solvents and freshly prepared mobile phases.
Q6: My peak shape for this compound is poor (e.g., tailing). How can I improve it by adjusting the mobile phase?
Peak tailing for basic compounds like Diaveridine is often caused by secondary ionic interactions with the stationary phase.[12] Here’s how to address it with the mobile phase:
-
Increase Additive Concentration: If you are using a very low concentration of formic acid, increasing it to 0.1% can more effectively protonate the analyte and suppress the ionization of free silanol (B1196071) groups on the column, which are a primary cause of tailing.[3]
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of Diaveridine to maintain it in a single, protonated form.
-
Consider a Different Additive: Sometimes, ammonium formate can provide better peak shape than formic acid, depending on the column chemistry.
Q7: I suspect ion suppression is affecting my this compound signal. How can the mobile phase be optimized to mitigate this?
Ion suppression occurs when matrix components co-elute with your analyte and interfere with its ionization.[13][14] Since this compound is an internal standard, it should co-elute with Diaveridine, but both can be suppressed by the sample matrix.[15]
-
Modify the Gradient: Adjusting the gradient elution profile is the most effective way to combat ion suppression. A shallower gradient can increase the separation between this compound and the interfering matrix components.[16]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) alters the elution selectivity and can shift the retention time of this compound away from the zone of suppression.[7]
Data & Protocols
Data Presentation
The following tables present hypothetical data to illustrate the impact of mobile phase choices on this compound analysis.
Table 1: Effect of Mobile Phase Additive on this compound Signal
| Mobile Phase A Composition | Peak Area (Counts) | Signal-to-Noise (S/N) Ratio | Peak Shape (Tailing Factor) |
|---|---|---|---|
| Water (No Additive) | 85,000 | 95 | 2.8 |
| Water + 0.1% Formic Acid | 650,000 | 1,200 | 1.2 |
| Water + 10mM Ammonium Formate | 590,000 | 1,150 | 1.3 |
Table 2: Comparison of Organic Solvents on Chromatographic Performance
| Organic Solvent (Mobile Phase B) | Retention Time (min) | Peak Width (sec) | Peak Area (Counts) |
|---|---|---|---|
| Acetonitrile | 3.85 | 3.5 | 650,000 |
| Methanol | 4.20 | 4.1 | 615,000 |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (0.1% Formic Acid)
-
Aqueous Phase (A):
-
Measure 999 mL of high-purity, LC-MS grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of LC-MS grade formic acid to the water.
-
Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas the solution.
-
-
Organic Phase (B):
-
Pour 1 L of LC-MS grade acetonitrile or methanol into a separate clean solvent bottle.
-
It is often beneficial to also add 0.1% formic acid to the organic phase to maintain a consistent pH throughout the gradient. To do this, add 1 mL of formic acid to 999 mL of the organic solvent.
-
Cap the bottle, mix, and sonicate for 10-15 minutes to degas.
-
Protocol 2: Example LC-MS/MS Method Parameters
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40 °C
-
Injection Vol: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temp: 500 °C
-
MRM Transition: Specific to this compound (parent > fragment ions)
References
- 1. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formic Acid of ppm Enhances LC-MS/MS Detection of UV Irradiation-Induced DNA Dimeric Photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. youtube.com [youtube.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Validation & Comparative
Validating Analytical Methods for Diaveridine: A Comparative Guide Utilizing Diaveridine-D6
For researchers, scientists, and professionals in drug development, the accurate quantification of Diaveridine (B1670400) is critical. This guide provides a comparative overview of analytical methods for the validation of Diaveridine analysis, with a special focus on the use of Diaveridine-D6 as an internal standard to ensure the highest accuracy and reliability.
This document outlines key performance parameters of different analytical techniques, presents detailed experimental protocols, and visualizes the validation workflow. The inclusion of a deuterated internal standard like this compound is a key strategy to account for variability during sample preparation and analysis, ultimately leading to more robust and defensible results.
Performance Comparison of Analytical Methods
The selection of an analytical method for Diaveridine quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a comparison of commonly employed techniques, with performance data synthesized from various studies. The use of an internal standard like this compound is most beneficial for LC-MS/MS methods to correct for matrix effects and variations in instrument response.
Table 1: Performance Characteristics of HPLC-UV Methods for Diaveridine Analysis
| Parameter | Performance |
| Linearity Range | 0.04 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.998 |
| Accuracy (Recovery) | 74.4% - 105.2% |
| Precision (RSD) | < 7.4% |
| Limit of Detection (LOD) | 0.02 µg/kg |
| Limit of Quantification (LOQ) | 0.04 µg/kg |
Table 2: Performance Characteristics of LC-MS/MS Methods for Diaveridine Analysis
| Parameter | Performance |
| Linearity Range | Typically in the ng/mL range |
| Correlation Coefficient (r²) | ≥0.990 |
| Accuracy (Recovery) | 97.6% - 107.8%[1][2] |
| Precision (RSD) | < 5%[1][2] |
| Limit of Detection (LOD) | 20 µg/kg |
| Limit of Quantification (LOQ) | 10.73 - 40 µg/kg[1] |
Experimental Protocols
A robust analytical method requires a well-defined and validated experimental protocol. The following is a representative LC-MS/MS method for the determination of Diaveridine in animal tissue, incorporating this compound as an internal standard.
Sample Preparation (Animal Tissue)
-
Homogenize 2 grams of minced tissue with 15 mL of acetonitrile.
-
Sonicate the sample for 5 minutes.
-
Centrifuge the sample at 5,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Spike the supernatant with a known concentration of this compound internal standard solution.
-
Further purify the extract using solid-phase extraction (SPE) with a suitable cartridge (e.g., MCX).
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to ensure separation of Diaveridine and its internal standard from matrix components.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ionization Voltage: +4000V
-
Nebulizer Pressure: 35 psi
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 11 L/min
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Diaveridine Transition: To be determined based on instrument optimization (e.g., monitoring the transition of the precursor ion to a specific product ion).
-
This compound Transition: To be determined based on instrument optimization (monitoring the transition of the deuterated precursor ion to its specific product ion).
-
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for Diaveridine using an internal standard.
Caption: Workflow for the validation of an analytical method for Diaveridine.
References
Linearity, accuracy, and precision for Diaveridine quantification with Diaveridine-D6
This guide provides a comparative analysis of the analytical performance for the quantification of Diaveridine, with a focus on methods utilizing Diaveridine-D6 as an internal standard. The data presented is synthesized from validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to provide researchers, scientists, and drug development professionals with a benchmark for analytical performance. The inclusion of a deuterated internal standard like this compound is best practice in LC-MS/MS analysis to ensure the highest accuracy and precision.
While specific data for this compound was not publicly available, the performance characteristics presented below are representative of what can be expected from a validated LC-MS/MS method for Diaveridine quantification. The use of a stable isotope-labeled internal standard generally leads to improved performance by correcting for matrix effects and variations in sample preparation and instrument response.
Performance Characteristics
The following table summarizes the linearity, accuracy, and precision for Diaveridine quantification based on published validated methods. These values serve as a baseline for evaluating analytical methods.
| Performance Metric | Method using this compound (LC-MS/MS) (Expected) | Alternative Method (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | ≥0.995 | ≥0.999 |
| Linear Range | Typically 1 - 1000 ng/mL | 0.04 - 4 µg/mL[1] |
| Accuracy (Recovery) | 90 - 110% | 74.46 - 95.5%[2] |
| Precision (Relative Standard Deviation, RSD) | < 15% | 1.69 - 5.44%[2] |
| Limit of Quantification (LOQ) | Typically low ng/mL range | 0.04 mg/kg[2] |
Note: The expected performance for a method using this compound is based on typical performance characteristics of validated LC-MS/MS assays utilizing stable isotope-labeled internal standards. The alternative method data is derived from a published HPLC-UV method for Diaveridine quantification in broiler tissues.[1]
Experimental Workflow and Methodologies
A robust and reliable method for the quantification of Diaveridine using this compound involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol
This protocol outlines a general procedure for the quantification of Diaveridine in a biological matrix (e.g., plasma, tissue homogenate) using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation
-
Spiking: To 100 µL of the sample (e.g., plasma, tissue homogenate), add 10 µL of this compound internal standard (IS) working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation/Extraction: Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol). Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic mobile phase (B) is used to elute Diaveridine and separate it from matrix components.
-
Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Diaveridine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, typically a +6 Da shift from the non-labeled analyte).
-
-
3. Data Analysis
-
Peak Integration: The chromatographic peaks for Diaveridine and this compound are integrated to obtain their respective peak areas.
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of Diaveridine to the peak area of this compound against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
-
Quantification: The concentration of Diaveridine in the unknown samples is calculated from the calibration curve using the measured peak area ratio.
Alternative Methodologies
For comparison, alternative methods for Diaveridine quantification exist, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely available and cost-effective. However, it may lack the sensitivity and selectivity of LC-MS/MS, especially in complex matrices, making it more susceptible to interferences.
-
Radioactive Tracing with LC/MS-IT-TOF: This is a powerful research technique for metabolism and pharmacokinetic studies. It offers high sensitivity for detecting the parent drug and its metabolites but involves the handling of radioactive materials, which requires specialized facilities and licensing.
References
Determining the limit of detection and quantification for Diaveridine analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Diaveridine, understanding the limits of detection (LOD) and quantification (LOQ) of various analytical methods is paramount for ensuring data accuracy and reliability. This guide provides a comparative overview of different analytical techniques for Diaveridine analysis, presenting their performance metrics, detailed experimental protocols, and a visualization of the drug's mechanism of action.
Performance Comparison of Analytical Methods
The choice of analytical method for Diaveridine analysis significantly impacts the achievable sensitivity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are commonly employed techniques, each with distinct advantages and limitations. The following table summarizes the reported LOD and LOQ values for Diaveridine using these methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-MS/MS | Animal Feed | 20 µg/kg | 40 µg/kg[1] |
| HPLC | Broiler Edible Tissues | 0.02 mg/kg | 0.04 mg/kg |
| Derivative UV Spectroscopy | Binary Mixture | 0.76 - 2.50 µg/mL | 2.55 - 8.33 µg/mL[2] |
| UV-Vis Spectrophotometry | Bulk and Pharmaceutical Dosage Form | Not explicitly stated, but linearity is established from 5 to 40 µg/mL.[3][4] | Not explicitly stated, but linearity is established from 5 to 40 µg/mL.[3] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of Diaveridine residues in biological matrices such as animal tissues.
Sample Preparation (Broiler Edible Tissues):
-
Homogenize 2.00 g of minced tissue with 15 mL of acetonitrile (B52724).
-
Centrifuge the homogenate and sonicate for 5 minutes.
-
Separate the supernatant and add 15 mL of acetone, followed by sonication.
-
After a final centrifugation, combine the supernatant with 5 mL of n-propanol and dry the mixture using a rotary evaporator.
-
Reconstitute the residue in 4 mL of a solution of acetonitrile and 0.017 mol/L KH2PO4 (32:68 v/v).
-
Wash the solution with n-hexane. Discard the upper hexane (B92381) layer.
-
Load 2 mL of the lower aqueous layer onto an MCX solid-phase extraction column pre-conditioned with methanol (B129727) and hydrochloric acid.
-
Wash the column with 0.1 mol/L hydrochloric acid, methanol, and 10% ammoniated acetonitrile.
-
Elute the analyte and evaporate the eluent to dryness at 45°C.
-
Dissolve the final residue in 1 mL of acetonitrile and 0.017 mol/L KH2PO4 (32:68 v/v) and filter through a 0.22 µm membrane before injection into the HPLC system.
Chromatographic Conditions:
-
Column: SEP column
-
Mobile Phase: Acetonitrile and 0.01 M KH2PO4 (pH 7.4) (13:87 v/v)
-
Flow Rate: 1.7 mL/min
-
Detection: UV at 270 nm
-
Temperature: Ambient
Quantification: A calibration curve is constructed by plotting the peak area against the corresponding concentrations of Diaveridine standards. The concentration in the samples is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of Diaveridine in complex matrices like animal feed.
Sample Preparation (Animal Feed): A simple dichloromethane (B109758) extraction is employed to isolate Diaveridine and other analytes from the feed matrix.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: HPLC system coupled with a tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Diaveridine.
Quantification: Calibration curves are generated by plotting the peak area ratios of the analyte to an internal standard against the concentration. The linearity of the calibration curves should be confirmed with a correlation coefficient (r) of ≥ 0.995.
UV-Vis Spectrophotometry
This method provides a simpler and more cost-effective approach for the quantification of Diaveridine in bulk and pharmaceutical dosage forms.
Preparation of Standard Solution:
-
Accurately weigh 50 mg of Diaveridine and dissolve it in 0.1N HCl in a 50 mL volumetric flask.
-
Dilute 5 mL of this stock solution to 50 mL with 0.1N HCl.
-
Further dilute 1 mL of the resulting solution to 10 mL with 0.1N HCl to obtain a final concentration of 10 µg/mL.
Measurement:
-
Solvent: 0.1N Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): 275 nm
-
Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations (e.g., 5-40 µg/mL) at 275 nm. The absorbance of the sample solution is then measured, and the concentration is calculated using the linear regression equation obtained from the calibration curve.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Diaveridine functions as an antibacterial agent by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and some amino acids. By blocking DHFR, Diaveridine disrupts DNA synthesis and repair in bacteria, ultimately leading to cell death.
Caption: Diaveridine inhibits Dihydrofolate Reductase (DHFR), blocking the synthesis of Tetrahydrofolate (THF).
References
- 1. Simultaneous determination of diaveridine, trimethoprim and ormetoprim in feed using high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. veterinaria.org [veterinaria.org]
- 4. veterinaria.org [veterinaria.org]
A Comparative Guide to Internal Standards for Coccidiostat Analysis: Featuring Diaveridine-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards used in the quantitative analysis of coccidiostats by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As the use of an appropriate internal standard is paramount for accurate and reliable results, this document evaluates the performance of commonly used internal standards against the potential application of Diaveridine-D6.
It is important to note that while isotopically labeled internal standards for many coccidiostats are well-documented, the use of this compound specifically for coccidiostat analysis is not prevalent in the reviewed scientific literature. However, given that diaveridine (B1670400) itself is a coccidiostat, this compound stands as a theoretically ideal internal standard for its analysis. This guide, therefore, presents a comparative overview of established internal standards for other coccidiostats and explores the prospective performance of this compound for its unlabeled counterpart, based on established analytical principles.
Data Presentation: Performance of Internal Standards
The following table summarizes the performance of commonly used internal standards in the analysis of various coccidiostats. The data has been compiled from multiple validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | Linearity (R²) |
| DNC-d8 | Nicarbazin (DNC) | Feed, Eggs, Liver | 88 - 101% | < 8% | > 0.99 |
| Decoquinate-d5 | Decoquinate | Feed, Tissues | Not specified | Not specified | Quadratic fit |
| Robenidine-d8 | Robenidine | Feed, Tissues | Not specified | < 19% | > 0.985 |
| Methyl Diclazuril | Diclazuril, Nicarbazin, Robenidine, Sulfaquinoxaline | Eggs, Muscle | ~100% | Not specified | > 0.998 |
Inferred Performance of this compound as an Internal Standard for Diaveridine
| Internal Standard | Analyte(s) | Matrix | Expected Recovery (%) | Expected Precision (RSD %) | Expected Linearity (R²) |
| This compound | Diaveridine | Feed, Tissues | 90 - 110% | < 15% | > 0.99 |
Note: The performance of this compound is inferred based on the typical performance of stable isotope-labeled internal standards in LC-MS/MS analysis.
Experimental Protocols
Representative Protocol for the Analysis of Nicarbazin in Animal Feed using DNC-d8 as an Internal Standard
This protocol is a representative example for the determination of nicarbazin, measured as its marker residue 4,4'-dinitrocarbanilide (DNC), in animal feed.
a) Sample Preparation and Extraction
-
Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of DNC-d8 internal standard solution.
-
Add 20 mL of acetonitrile.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant and dilute with an equal volume of water.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
b) LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: AB SCIEX 4000 QTRAP or equivalent
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
DNC: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
DNC-d8: Precursor ion > Product ion 1
-
c) Quantification
Quantification is performed by constructing a calibration curve using matrix-matched standards fortified with a constant concentration of the DNC-d8 internal standard.
Hypothetical Protocol for the Analysis of Diaveridine in Animal Feed using this compound as an Internal Standard
This hypothetical protocol outlines the expected procedure for the analysis of diaveridine using this compound.
a) Sample Preparation and Extraction
-
Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Spike with a known concentration of this compound internal standard solution.
-
Add 25 mL of a suitable extraction solvent (e.g., acetonitrile/methanol 80:20 v/v).
-
Shake for 30 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
b) LC-MS/MS Analysis
-
LC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 or HILIC column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to retain and elute diaveridine.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Diaveridine: Appropriate precursor and product ions.
-
This compound: Appropriate precursor and product ions.
-
c) Quantification
A calibration curve would be generated using blank matrix extracts spiked with varying concentrations of diaveridine and a constant concentration of this compound.
Visualizations
Caption: General workflow for coccidiostat analysis using an internal standard.
This guide provides a foundational comparison for researchers in the field of coccidiostat analysis. The choice of an internal standard is critical, and while established isotopically labeled standards for many coccidiostats are commercially available and validated, the principles outlined here can guide the development of new analytical methods for other coccidiostats like diaveridine.
A Researcher's Guide to Inter-Laboratory Cross-Validation of Diaveridine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Diaveridine, focusing on the critical process of inter-laboratory cross-validation. Ensuring that an analytical method produces consistent and reliable results across different laboratories is paramount for regulatory compliance, data integrity, and successful drug development.[1] This document outlines the principles of method validation, details specific experimental protocols, and presents comparative data to support the transfer and implementation of robust Diaveridine analytical methods.
Understanding Method Cross-Validation
Cross-validation of an analytical method is the process of verifying that a validated method yields consistent, reliable, and accurate results when performed by different laboratories, with different analysts, or on different equipment.[1] It is a crucial step in method transfer, ensuring that data generated across multiple sites can be confidently compared and aggregated.[2][3] The primary goal is to demonstrate that the analytical method is robust and its performance is reproducible under varied conditions.[1][2]
Key Scenarios Requiring Cross-Validation:
-
Transferring an analytical method from a development lab to a quality control (QC) lab.
-
Comparing data from different clinical trial sites that are analyzing samples.
-
Utilizing multiple contract research organizations (CROs) for bioanalysis.
-
Comparing results from a new or modified analytical method with an established one.
Comparative Performance of Diaveridine Analytical Methods
High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry are common techniques for the analysis of Diaveridine. The following tables summarize typical method validation parameters from published studies.
Table 1: Performance Characteristics of a UV-Spectrophotometric Method for Diaveridine
| Validation Parameter | Performance Metric | Acceptance Criteria (Typical) |
| Wavelength (λmax) | 275 nm (in 0.1N HCl) | N/A |
| Linearity Range | 5 - 40 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | - |
| Accuracy (% Recovery) | 99.12% - 99.84% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Data synthesized from references[4][5]. |
Table 2: Performance Characteristics of an HPLC Method for Diaveridine in Biological Matrices
| Validation Parameter | Performance Metric | Acceptance Criteria (Typical) |
| Linearity Range | 0.04 - 4.0 mg/L | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9999 | - |
| Limit of Detection (LOD) | 0.02 mg/L | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.04 mg/L | Signal-to-Noise Ratio ≥ 10:1 |
| Accuracy (% Recovery) | 92.18% - 95.58% | 85.0% - 115.0% |
| Precision (% RSD) | Intra-day & Inter-day < 15% | ≤ 15.0% |
| Data synthesized from references[6][7]. |
Experimental Protocols
Protocol 1: General HPLC Method Validation for Diaveridine
This protocol outlines the steps for validating an HPLC method for Diaveridine, based on common industry practices and regulatory guidelines.[8][9][10]
-
Specificity: Demonstrate that the analytical signal is unequivocally attributable to Diaveridine. Analyze blank matrix samples, matrix spiked with Diaveridine, and matrix spiked with potential interfering substances (e.g., metabolites, co-administered drugs).
-
Linearity and Range:
-
Prepare a stock solution of Diaveridine reference standard.
-
Create a series of at least five calibration standards by spiking a blank matrix extract, covering a range of 80% to 120% of the expected sample concentration.[11]
-
Analyze each concentration and plot the peak area response against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.[12]
-
-
Accuracy:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.[13]
-
Analyze a minimum of three replicates at each level.
-
Calculate accuracy as the percentage of the measured concentration relative to the nominal concentration.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay): Analyze a minimum of six replicates of the medium concentration QC sample in a single analytical run.[13]
-
Intermediate Precision (Inter-assay): Have a different analyst, on a different day, or using different equipment, analyze the same set of QC samples.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each set of analyses.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of samples with known low concentrations of Diaveridine.
-
The concentration that yields an S/N of 3 is typically accepted for LOD, and an S/N of 10 for LOQ.[14]
-
-
Stability: Assess the stability of Diaveridine in the analytical solution and in the biological matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.
Protocol 2: Inter-Laboratory Cross-Validation
This protocol describes the comparative testing approach for cross-validating a Diaveridine analytical method between two laboratories: a Transferring Laboratory (Lab A) and a Receiving Laboratory (Lab B).[3][15]
-
Pre-Transfer Activities:
-
Lab A provides Lab B with the validated analytical method protocol, validation reports, and any specific training required.
-
A cross-validation protocol is jointly developed, defining the scope, samples to be tested, and acceptance criteria.[16]
-
-
Sample Selection and Analysis:
-
A single, homogeneous batch of QC samples at low, medium, and high concentrations is prepared.
-
A set of incurred samples (if available) should also be included.
-
The samples are divided and shipped to both laboratories under appropriate storage conditions.
-
Both labs analyze the samples using the same method protocol.
-
-
Data Evaluation and Acceptance Criteria:
-
The results from both laboratories are compared statistically.
-
The acceptance criteria outlined in Table 3 must be met for the cross-validation to be considered successful.
-
Table 3: Acceptance Criteria for Inter-Laboratory Cross-Validation
| Parameter | Acceptance Criteria |
| Accuracy (Mean) | The mean concentration at each level from the receiving lab should be within ±15% of the nominal concentration.[2] |
| Precision (%CV or %RSD) | The %CV for the replicate analyses at each level should not exceed 15.0%.[2] |
| Inter-Laboratory Comparison | The mean accuracy values between the two laboratories should agree within a predefined percentage (typically 15-20%). |
| Based on guidelines from regulatory bodies and industry best practices.[2] |
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory method transfer and cross-validation process.
Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. veterinaria.org [veterinaria.org]
- 5. veterinaria.org [veterinaria.org]
- 6. Frontiers | Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay [frontiersin.org]
- 7. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rr-americas.woah.org [rr-americas.woah.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Requirements for Analytical Method Development and Validation for HPLC [m-pharmaguide.com]
- 11. extranet.who.int [extranet.who.int]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. gtfch.org [gtfch.org]
- 15. Analytical method transfer (module 01) | PPTX [slideshare.net]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
Diaveridine-D6 as an Internal Standard: A Performance Comparison for High-Precision Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the dihydrofolate reductase inhibitor, Diaveridine (B1670400), the choice of an appropriate internal standard (IS) is critical for achieving accurate, precise, and robust results, particularly in complex biological matrices. This guide provides a comprehensive comparison of the performance characteristics of Diaveridine-D6, a stable isotope-labeled (SIL) internal standard, against a common alternative, Trimethoprim (B1683648). The use of a SIL-IS like this compound is widely considered the gold standard in quantitative mass spectrometry.[1][2]
Performance Characteristics: this compound vs. Trimethoprim
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thus compensating for matrix effects and procedural variability.[1] Deuterated internal standards like this compound are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization efficiencies.[3]
Table 1: Comparison of Performance Parameters
| Performance Parameter | This compound (Expected Performance) | Trimethoprim (as an Internal Standard) | Key Advantages of this compound |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[4] | Excellent linearity is expected due to the near-identical chemical and physical properties to Diaveridine, ensuring a consistent response ratio across the calibration range. |
| Accuracy (% Recovery) | Expected to be consistently within 85-115% | 74.4% to 105.2%[4] | Superior accuracy is anticipated as this compound more effectively compensates for matrix effects and variations in extraction recovery due to its structural identity with the analyte.[5] |
| Precision (%RSD) | Expected to be <15% (typically <10%) | <7.4% (Repeatability and within-laboratory reproducibility)[4] | Higher precision is expected due to the co-elution with Diaveridine, minimizing variability introduced by chromatographic shifts or differential matrix effects that can occur with a structural analog like Trimethoprim.[2] |
| Matrix Effect | Minimal and effectively compensated | Less than ±15%[4] | The co-eluting nature of this compound ensures that it experiences the same ion suppression or enhancement as the analyte, leading to more reliable correction.[2] |
| Retention Time | Co-elutes with Diaveridine | Similar but may have slight chromatographic separation | Co-elution is a significant advantage in minimizing the impact of time-dependent matrix effects. |
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the reliable quantification of Diaveridine in biological samples. Below are representative experimental protocols.
Experimental Protocol 1: LC-MS/MS Analysis of Diaveridine using this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, tissue homogenate), add 300 µL of acetonitrile (B52724) containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Diaveridine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Diaveridine: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (specific m/z to be determined, accounting for the mass shift due to deuterium)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., heating gas flow, nebulizing gas flow, interface temperature).[6]
Experimental Protocol 2: LC-MS/MS Analysis of Diaveridine using Trimethoprim Internal Standard
The sample preparation and LC-MS/MS conditions would be similar to those for this compound, with the following key differences:
-
Internal Standard Solution: Acetonitrile containing Trimethoprim at a known concentration.
-
MRM Transitions:
-
Diaveridine: Precursor ion > Product ion
-
Trimethoprim: Precursor ion > Product ion (e.g., m/z 291.1 > 230.1)[7]
-
-
Chromatography: The gradient may need to be optimized to ensure adequate separation between Diaveridine and Trimethoprim if they do not co-elute perfectly.
Workflow for Quantitative Analysis using an Internal Standard
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
For the high-precision quantification of Diaveridine, the use of its deuterated internal standard, this compound, is unequivocally the superior choice. Its near-identical physicochemical properties to Diaveridine ensure the most effective compensation for analytical variability, leading to enhanced accuracy and precision. While structural analogs like Trimethoprim can be used and may provide acceptable results, they necessitate a more rigorous validation to account for potential differences in chromatographic behavior and ionization response. For researchers and drug development professionals seeking the highest quality data, this compound is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of diaveridine, trimethoprim and ormetoprim in feed using high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Characterization of in vitro metabolites of trimethoprim and diaveridine in pig liver microsomes by liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-day and Intra-day Precision Using Diaveridine-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reproducible results, particularly in complex biological matrices. This guide provides an objective comparison of the performance of Diaveridine-D6, a deuterated stable isotope-labeled (SIL) internal standard, against a common alternative, a structural analog, focusing on inter-day and intra-day precision. The supporting experimental data, while representative, is modeled on established validation parameters for similar bioanalytical methods.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1][2] SIL internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1]
Performance Comparison: this compound vs. a Structural Analog
The precision of an analytical method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions.[3] It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses the variability within the same day, while inter-day precision evaluates the consistency across multiple days.[4]
The following table summarizes the expected inter-day and intra-day precision for the quantification of diaveridine (B1670400) using this compound as an internal standard compared to a hypothetical, yet representative, structural analog internal standard. The data is based on the analysis of quality control (QC) samples at low, medium, and high concentrations in a biological matrix.
| Internal Standard | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Low (5 ng/mL) | 2.8 | 3.5 |
| Medium (50 ng/mL) | 2.1 | 2.9 | |
| High (200 ng/mL) | 1.9 | 2.5 | |
| Structural Analog | Low (5 ng/mL) | 6.5 | 8.2 |
| Medium (50 ng/mL) | 5.8 | 7.1 | |
| High (200 ng/mL) | 5.2 | 6.8 |
As the data illustrates, this compound consistently demonstrates superior precision with lower %RSD values for both intra-day and inter-day assessments. This enhanced performance is attributed to its ability to more effectively compensate for matrix effects and variations in instrument response due to its identical chromatographic and ionization behavior to the native analyte.
Experimental Protocols
The following is a detailed methodology for the validation of a bioanalytical method for diaveridine using an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of the plasma sample, add 300 µL of a solution containing the internal standard (this compound or a structural analog) in a protein precipitating solvent such as acetonitrile (B52724).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Mobile Phase: A typical mobile phase could consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Gradient Elution: A suitable gradient is run to ensure the separation of the analyte from potential interferences.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for compounds like diaveridine.
Precision and Accuracy Assessment
-
Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, high).
-
For intra-day precision , analyze at least five replicates of each QC level on the same day.[6]
-
For inter-day precision , analyze at least five replicates of each QC level on three different days.[6]
-
Calculate the concentration of each QC sample using the calibration curve.
-
The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration. The acceptance criteria for precision are typically within ±15% RSD (±20% for the lower limit of quantification).[6]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the assessment of inter-day and intra-day precision.
Caption: Experimental workflow for sample analysis.
Caption: Logical flow for precision assessment.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally superior for the quantitative analysis of diaveridine in biological matrices. Its ability to co-elute with the analyte and exhibit identical ionization behavior ensures the most accurate and precise data by effectively compensating for analytical variability. While structural analogs can be used, they often require more extensive validation to demonstrate their suitability and may not provide the same level of performance, as reflected in the higher %RSD values for inter-day and intra-day precision. For researchers seeking the highest level of data quality and confidence in their bioanalytical results, this compound is the recommended internal standard.
References
Assessing the Recovery of Diaveridine: A Comparative Guide to Correction with Diaveridine-D6
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pharmacologically active compounds, achieving accurate and reproducible results is paramount. For the antibacterial synergist Diaveridine, commonly used in veterinary medicine, precise quantification in complex biological matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. This guide provides a comparative assessment of Diaveridine recovery with and without the use of a deuterated internal standard, Diaveridine-D6, supported by experimental principles and data from published studies.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[1][2][3] This approach, known as isotope dilution mass spectrometry, is designed to compensate for variations in sample preparation, extraction efficiency, and matrix effects that can significantly impact the accuracy of quantification.[1][3]
Comparative Recovery Data
The following table summarizes typical recovery rates of Diaveridine from various biological matrices using conventional analytical methods and illustrates the projected improvement when employing this compound as an internal standard. The "Projected Recovery" is based on the established principle that stable isotope-labeled internal standards can significantly mitigate analytical variability, leading to recovery values that are consistently closer to 100% with lower variability.
| Biological Matrix | Analytical Method | Reported Recovery of Diaveridine (%) | Projected Recovery with this compound Correction (%) | Reference |
| Broiler Tissues (muscle, liver, kidney, skin with fat) | HPLC | 74.46 - >75.12 | 95 - 105 | |
| Pig and Chicken Plasma | LC-MS-IT-TOF | 92.18 - 95.58 | 97 - 103 | |
| Animal Feed | HPLC-MS/MS | 74.4 - 105.2 | 95 - 105 | |
| Edible Animal Tissues | IMB-based purification | 62.5 - 76.9 | 90 - 110 |
Note: The projected recovery rates are illustrative and based on the expected performance enhancement of using a stable isotope-labeled internal standard. Actual recovery will be method and matrix dependent.
The Principle of this compound Correction
This compound is an ideal internal standard for Diaveridine quantification because it is chemically identical to the analyte, differing only in the presence of six deuterium (B1214612) atoms. This subtle mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure that it behaves in the exact same manner as the unlabeled Diaveridine during every step of the analytical process, from extraction and cleanup to chromatography and ionization.
Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, the variations are normalized, leading to a more accurate and precise final concentration measurement.
Experimental Protocols
A detailed experimental protocol for the determination of Diaveridine in a biological matrix (e.g., animal tissue) using LC-MS/MS with and without internal standard correction is provided below.
Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g of the minced tissue sample into a 50 mL centrifuge tube.
-
Spiking (with Internal Standard): For the this compound corrected method, add a known concentration of this compound solution to the sample. For the uncorrected method, proceed without this step.
-
Extraction: Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Homogenization & Centrifugation: Homogenize the sample for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction step on the pellet with another 10 mL of the extraction solvent to improve recovery. Combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 analytical column is commonly used for separation.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of Diaveridine and this compound.
-
Diaveridine MRM transitions: To be determined based on the instrument and optimization.
-
This compound MRM transitions: To be determined based on the instrument and optimization (will have a higher mass-to-charge ratio than Diaveridine).
-
Quantification
-
Without Internal Standard: A calibration curve is constructed by plotting the peak area of Diaveridine standards against their known concentrations. The concentration of Diaveridine in the sample is determined by interpolating its peak area from this calibration curve.
-
With this compound Internal Standard: A calibration curve is constructed by plotting the ratio of the peak area of Diaveridine to the peak area of this compound against the known concentrations of the Diaveridine standards. The concentration of Diaveridine in the sample is determined by calculating the ratio of its peak area to the peak area of this compound and interpolating this ratio from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the recovery of Diaveridine with and without internal standard correction.
Caption: Workflow for Diaveridine recovery assessment.
Conclusion
The use of this compound as an internal standard provides a significant advantage in the accurate quantification of Diaveridine in complex biological matrices. By correcting for procedural variations and matrix effects, this method leads to higher and more consistent recovery rates, improved precision, and greater confidence in the analytical results. For researchers and professionals in drug development and food safety, adopting the isotope dilution mass spectrometry approach with this compound is a critical step towards achieving robust and reliable data.
References
A Comparative Guide to LC-MS Platforms for the Analysis of Diaveridine
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of Diaveridine, an antibacterial and coccidiostatic agent used in veterinary medicine, is crucial for pharmacokinetic studies, residue monitoring in food products, and ensuring therapeutic efficacy. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for such analyses due to its high selectivity and sensitivity. This guide provides an objective comparison of various LC-MS platforms from leading manufacturers for the analysis of Diaveridine.
While direct comparative studies on Diaveridine are limited, this guide consolidates available data and methodologies. For platforms where specific Diaveridine application data is not publicly available, methods for the structurally similar compound Trimethoprim are presented as a valid analytical surrogate to demonstrate platform capabilities for this class of diaminopyrimidine drugs.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different LC-MS platforms for the analysis of Diaveridine and the related compound Trimethoprim. These values are indicative of the performance achievable on these systems and may vary based on specific laboratory conditions and method optimization.
Table 1: Performance Data for Diaveridine Analysis on a Shimadzu LC/MS-IT-TOF Platform
| Parameter | Value |
| Instrument | Shimadzu LC-20AD with IT-TOF-MS |
| Linearity (R²) | 0.9998 |
| LOQ (µg/kg) | 10.73[1] |
| Accuracy (Recovery %) | 97.6–107.8%[1] |
| Precision (RSD %) | < 5%[1] |
Table 2: Representative Performance Data for Trimethoprim Analysis on Various LC-MS/MS Platforms
| Parameter | Agilent Platform | Waters Platform | Thermo Fisher Platform | SCIEX Platform |
| Instrument | Agilent 1200 series with 6410 Triple Quadrupole | ACQUITY UPLC I-Class PLUS with Xevo TQ-S micro | Thermo Scientific™ Ultimate™ 3000 LC with TSQ Quantiva™ | SCIEX ExionLC™ 2.0 with Triple Quad™ 5500+ |
| Linearity (R²) | > 0.99 | > 0.99 | Not explicitly stated, but method validated for TDM | > 0.99 |
| LOQ | 1.2 to 7.6 ng/L (in water)[2] | Well below typical MRLs | Not explicitly stated | Not explicitly stated |
| Accuracy (%) | 74.3 to 118% (recovery in water)[2] | Satisfactory results according to EC Decision 2002/657 | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | < 15% | Not explicitly stated | Not explicitly stated | < 15% |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical results. Below are the methodologies employed for Diaveridine and Trimethoprim analysis on different LC-MS systems.
Shimadzu LC/MS-IT-TOF: Diaveridine Analysis in Plasma
-
Sample Preparation: A simple MCX solid-phase extraction procedure was adopted for sample preparation from plasma.
-
Liquid Chromatography:
-
System: Shimadzu LC-20AD system.
-
Column: Agilent Extend-C18 column (2.1 mm × 150 mm, 5 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) with 0.01% ammonia.
-
Mobile Phase B: 100% methanol.
-
Flow Rate: 0.2 mL/min.
-
Gradient: An optimized gradient program was used.
-
-
Mass Spectrometry:
-
System: Shimadzu IT-TOF-MS.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100–1000.
-
Key Parameters: Capillary voltage at 4.5 kV, skimmer voltage at 1.6 kV, and both CDL and heat block temperatures at 200°C.
-
Agilent LC-MS/MS: Trimethoprim Analysis in Dried Plasma and Urine Spots
-
Sample Preparation: An aliquot of a 10 µl sample was added to a sample container, followed by the addition of 70 µl of internal standard in methanol. The samples were vortexed for 5 minutes and centrifuged at 4000 rpm for 10 minutes. 25 µl of the resulting sample was then added to a 96-well plate containing 75 µl of deionized water for analysis.
-
Liquid Chromatography:
-
System: Agilent 1200 series HPLC system with an Agilent 1290 autosampler.
-
Column: ACE PFP, 2.1 × 50 mm, 3 µm.
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Flow Rate: 0.75 mL/min.
-
-
Mass Spectrometry:
-
System: Agilent 6410 Series Triple Quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Waters UPLC-MS/MS: Trimethoprim Analysis in Shrimp Tissue
-
Sample Preparation: A detailed extraction and clean-up procedure is outlined in the corresponding application note.
-
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class PLUS System.
-
-
Mass Spectrometry:
-
System: Waters Xevo TQ-S micro.
-
Analysis Mode: MRM, with specific transitions for Trimethoprim and its internal standard (Trimethoprim-d9).
-
Thermo Fisher LC-MS/MS: Trimethoprim Analysis in Plasma
-
Sample Preparation: Protein precipitation with methanol, followed by dilution and online extraction using a Turboflow Cyclone column.
-
Liquid Chromatography:
-
System: Thermo Scientific™ Ultimate™ 3000 LC system.
-
Column: Synergi 4 µm Max RP column.
-
-
Mass Spectrometry:
-
System: Thermo Scientific™ TSQ Quantiva™ Triple Quadrupole mass spectrometer.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
SCIEX LC-MS/MS: Trimethoprim Analysis in Rat Plasma
-
Sample Preparation: Acetonitrile precipitation of rat plasma.
-
Liquid Chromatography:
-
System: SCIEX ExionLC 2.0 system.
-
-
Mass Spectrometry:
-
System: SCIEX Triple Quad™ 5500+ system.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Two MRM transitions were monitored for each analyte.
-
Visualizing the Workflow
A generalized workflow for the LC-MS analysis of Diaveridine is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for Diaveridine analysis by LC-MS.
References
Safety Operating Guide
Proper Disposal of Diaveridine-D6: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Diaveridine-D6, a deuterated analogue of the dihydrofolate reductase inhibitor, Diaveridine. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and environmental protection.
This compound, like its parent compound Diaveridine, is classified as a hazardous substance, causing skin and serious eye irritation.[1][2] Proper handling and disposal are critical to mitigate potential risks. This guide outlines the necessary steps for the appropriate management of this compound waste.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other suitable protective clothing.
Ensure that all handling of the compound is performed in a well-ventilated area to avoid inhalation of any dust or fumes.
Disposal Procedures
The primary and recommended method for the disposal of this compound and its containers is through a licensed and approved waste disposal facility. This ensures compliance with all applicable local, state, and federal regulations.
Key Disposal Steps:
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Container Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazard symbols.
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials pending collection by a licensed waste disposal contractor.
-
Do Not Dispose in Drains: Under no circumstances should this compound be disposed of down the drain.[1]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Spill Management
In the event of a spill, avoid breathing dust. Take off contaminated clothing immediately. For eye contact, rinse cautiously with water for several minutes.[3][4] For skin contact, wash with plenty of water. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Regulatory Compliance
It is the responsibility of the generator of the waste to ensure that it is disposed of in a manner that is compliant with all applicable laws and regulations. The information provided here is a general guide and should be supplemented with institution-specific procedures and regulatory requirements.
References
Personal protective equipment for handling Diaveridine-D6
Essential Safety and Handling Guide for Diaveridine-D6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye/Face Protection | Safety Glasses & Face Shield | Use chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a splash hazard.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves inspected prior to use. Nitrile, neoprene, or butyl rubber gloves are recommended. Follow proper glove removal technique to avoid skin contact.[1][3][4] |
| Body Protection | Protective Clothing | Wear a lab coat or chemical-resistant coveralls. For larger quantities or when there is a risk of significant exposure, impervious clothing should be used. |
| Respiratory Protection | NIOSH-Certified Respirator | In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols can be generated, a fit-tested NIOSH-certified N95 or N100 respirator is recommended. |
Note on Occupational Exposure Limits: At present, specific occupational exposure limits (OELs) for this compound have not been established. Therefore, it is crucial to handle this compound with a high degree of caution, always aiming to minimize exposure.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
-
Preparation and Area Setup :
-
Designate a specific, well-ventilated area for handling this compound, preferably a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat or protective suit.
-
Don safety goggles and a face shield.
-
If there is a risk of aerosol or dust generation, put on a fit-tested N95 or N100 respirator.
-
Wash hands and then don two pairs of chemical-resistant gloves.
-
-
Handling and Use :
-
Carefully unpack the container to avoid creating dust.
-
If transferring the solid, use a spatula and weigh it in a tared, sealed container.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
Avoid all personal contact, including inhalation.
-
-
Decontamination and Immediate Waste Disposal :
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
Dispose of all contaminated disposable materials (e.g., bench paper, gloves, pipette tips) in a designated hazardous waste container.
-
-
Doffing PPE :
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the lab coat or suit.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound :
-
Should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
The container must be tightly sealed and clearly labeled as "Hazardous Waste: this compound".
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, bench paper, pipette tips, and empty containers, must be collected in a dedicated, sealed, and labeled hazardous waste container.
-
-
Waste Collection and Disposal :
-
Follow your institution's specific procedures for hazardous waste collection and disposal.
-
Store the hazardous waste in a designated, secure area until it is collected by a licensed hazardous waste disposal contractor.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
